Product packaging for Olanzapine(Cat. No.:CAS No. 132539-06-1)

Olanzapine

Número de catálogo: B1677200
Número CAS: 132539-06-1
Peso molecular: 312.4 g/mol
Clave InChI: KVWDHTXUZHCGIO-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
  • Packaging may vary depending on the PRODUCTION BATCH.

Descripción

Olanzapine is a thienobenzodiazepine-classed atypical antipsychotic that acts as a multi-receptor antagonist. Its research value is primarily derived from its antagonistic activity at dopamine D2 receptors in the mesolimbic pathway and serotonin 5-HT2A receptors in the frontal cortex . This mechanism is central to its study in models of schizophrenia, where it is noted for reducing positive symptoms such as hallucinations and delusions, as well as improving negative symptoms like social withdrawal and avolition . Beyond its primary indications for schizophrenia and bipolar I disorder (for manic/mixed episodes and, in combination with fluoxetine, for depressive episodes) , this compound has significant off-label research applications. A key area of study is its use, in combination with other agents, for the prevention of chemotherapy-induced nausea and vomiting (CINV) . Researchers should note that this compound is associated with a notable adverse effect profile in clinical settings, including significant weight gain and metabolic disturbances such as hyperglycemia and dyslipidemia, making it a compound of interest in metabolic disease research . It is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme CYP1A2, and has an average elimination half-life of approximately 30 hours . This product is intended for research purposes only and is strictly not for diagnostic, therapeutic, or human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H20N4S B1677200 Olanzapine CAS No. 132539-06-1

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

2-methyl-4-(4-methylpiperazin-1-yl)-10H-thieno[2,3-b][1,5]benzodiazepine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4S/c1-12-11-13-16(21-9-7-20(2)8-10-21)18-14-5-3-4-6-15(14)19-17(13)22-12/h3-6,11,19H,7-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVWDHTXUZHCGIO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(S1)NC3=CC=CC=C3N=C2N4CCN(CC4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9023388
Record name Olanzapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Olanzapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Partly miscible, Practically insoluble in water
Record name Olanzapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olanzapine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Color/Form

Yellow crystalline solid, Crystals from acetonitrile

CAS No.

132539-06-1
Record name Olanzapine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=132539-06-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Olanzapine [USAN:USP:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0132539061
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Olanzapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olanzapine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID9023388
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name OLANZAPINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7U69T4SZR
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Olanzapine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name Olanzapine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005012
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

189-195 °C, 195 °C
Record name Olanzapine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00334
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Olanzapine
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8155
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.

Neurobiological Mechanisms of Action

Receptor Binding Profile and Affinities

Olanzapine exhibits a broad receptor binding profile, demonstrating affinity for several receptor systems. drugbank.compsychopharmacologyinstitute.comresearchgate.netpatsnap.com This includes high affinity for serotonin (B10506) 5HT2A, 5HT2C, and 5HT6 receptors, as well as dopamine (B1211576) D1, D2, D3, and D4 receptors. psychopharmacologyinstitute.comnih.gov It also shows affinity for adrenergic α1 and histamine (B1213489) H1 receptors. psychopharmacologyinstitute.comnih.gov Moderate affinity has been reported for serotonin 5HT3 and muscarinic M1-M5 receptors, while binding to GABAA, BZD, and β-adrenergic receptors is weak. psychopharmacologyinstitute.commims.com

The binding affinities are often expressed as Ki (dissociation constant) values, where a lower Ki value indicates higher binding affinity. Research has provided quantitative data on this compound's affinity for various receptors.

Receptor TypeSubtypeKi (nM)Source
Serotonin5HT2A4 psychopharmacologyinstitute.com
Serotonin5HT2C11 psychopharmacologyinstitute.com
Serotonin5HT65 psychopharmacologyinstitute.com
Serotonin5HT357 psychopharmacologyinstitute.com
DopamineD1-411-31 psychopharmacologyinstitute.com
DopamineD1>10000 nih.gov
DopamineD211 psychiatrist.com
DopamineD20.6 (ID50, in vivo) nih.gov
DopamineD31.2 (ID50, in vivo) nih.gov
DopamineD411-31 psychopharmacologyinstitute.com
DopamineD5<100 medsafe.govt.nz
HistamineH17 psychopharmacologyinstitute.com
Adrenergicα119 psychopharmacologyinstitute.com
MuscarinicM1-532-132 psychopharmacologyinstitute.comliesbethreneman.com

Note: Ki values can vary depending on the experimental conditions and methodology used.

Dopamine Receptor Antagonism (D1, D2, D3, D4, D5)

This compound acts as an antagonist at dopamine D1, D2, D3, D4, and D5 receptors. drugbank.comresearchgate.netpatsnap.commedsafe.govt.nz Its antagonistic effect on dopamine D2 receptors, particularly in the mesolimbic pathway, is considered a key aspect of its mechanism of action in managing psychotic symptoms such as delusions and hallucinations. drugbank.compatsnap.comnih.gov By blocking dopamine from acting at post-synaptic D2 receptors, this compound helps to reduce the presumed overactivity of dopaminergic pathways in conditions like schizophrenia. patsnap.com

Dissociable Binding Characteristics at D2 Receptors

A notable characteristic of this compound's interaction with D2 receptors is its easily dissociable binding. drugbank.comnih.gov This means that this compound binds loosely to the D2 receptor and dissociates relatively quickly compared to some other antipsychotics. nih.gov This rapid dissociation is hypothesized to allow for a certain degree of normal dopamine neurotransmission, which may contribute to a lower risk of extrapyramidal side effects compared to typical antipsychotics that bind more tightly to D2 receptors. drugbank.comwikipedia.orgnih.gov Studies have shown that this compound's binding to D2 receptors is well correlated with the increase of the dopamine metabolite 3,4-dihydroxyphenylacetic acid (DOPAC) in vivo, indicating D2 antagonism. nih.gov

Serotonin Receptor Antagonism (5HT2A, 5HT2C, 5HT3, 5HT6)

In addition to its effects on dopamine receptors, this compound is a potent antagonist at several serotonin receptors, including 5HT2A, 5HT2C, 5HT3, and 5HT6. drugbank.compsychopharmacologyinstitute.comresearchgate.netpatsnap.commims.com Antagonism of serotonin receptors, particularly 5HT2A and 5HT2C, is considered to play a significant role in this compound's effectiveness and its atypical profile. patsnap.com

Differential Affinity for 5HT2A vs. D2 Receptors

This compound demonstrates a higher binding affinity for serotonin 5HT2A receptors compared to dopamine D2 receptors. wikipedia.orgresearchgate.netmedsafe.govt.nzmentalhealthjournal.org This differential affinity, with a greater potency at 5HT2A receptors than D2 receptors, is a characteristic feature of many second-generation antipsychotics, including this compound. medsafe.govt.nzresearchgate.net In vitro studies have shown a greater affinity for 5HT2 receptors than D2 receptors. medsafe.govt.nz This higher affinity for 5HT2A receptors is hypothesized to contribute to a more favorable side effect profile, particularly a reduced propensity for extrapyramidal symptoms, as the blockade of 5HT2A receptors can enhance dopamine release in certain brain areas, counteracting some of the effects of D2 blockade. wikipedia.orgpatsnap.com Positron emission tomography (PET) studies in patients have shown that this compound induces near saturation of 5-HT2 receptors even at low doses, while D2 occupancy increases with dose. nih.gov this compound shows higher 5-HT2 than D2 occupancy at all doses studied. nih.gov

Role of 5-HT2C Antagonism in Neurotransmitter Modulation

Antagonism of the 5-HT2C receptor by this compound also contributes to its neurobiological effects. patsnap.com The blockade of 5-HT2C receptors is thought to play a role in modulating the release of various neurotransmitters, including dopamine and norepinephrine (B1679862). This action may contribute to mood stabilization and could have implications for certain side effects associated with this compound. patsnap.com

Other Neurotransmitter Receptor Interactions

Impact on Neuronal Firing and Circuitry (e.g., A10 vs. A9 dopaminergic neurons)

Electrophysiological studies in anesthetized rats have investigated the effects of this compound on the activity of dopamine neurons in the substantia nigra pars compacta (A9) and the ventral tegmental area (A10). Acute administration of this compound has been shown to increase the number of spontaneously active A10 dopamine cells, while having little effect on A9 dopamine cells. nih.gov Conversely, chronic administration of this compound decreased the number of spontaneously active A10, but not A9, dopamine cells. nih.gov This selective effect on A10 versus A9 dopamine cells following both acute and chronic administration is similar to observations with clozapine (B1669256) and is hypothesized to contribute to this compound's atypical antipsychotic profile. nih.gov The reversal of chronic this compound effects on A10 cells by the dopamine agonist apomorphine (B128758) suggests a possible depolarization-inactivation mechanism. nih.gov

Animal behavioral studies further support the selective effects of this compound on mesolimbic (A10) dopaminergic neurons, which are involved in antipsychotic activity, while having little effect on the striatal (A9) pathways associated with motor function. medsafe.govt.nzdominapharm.comarpimed.am This differential effect is believed to contribute to a lower incidence of motor side effects compared to some other antipsychotic agents. dominapharm.com

Beyond dopaminergic systems, acute administration of this compound has also been shown to activate noradrenergic neurons in the locus coeruleus (LC) in rats, increasing their firing rates, de-regularizing firing, and inducing burst firing. nih.gov This increased activity in LC neurons may play a role in the efficacy of this compound in treating negative symptoms and cognitive impairment in schizophrenia. nih.gov

Gene Expression and Epigenetic Modifications

Research indicates that this compound can influence gene expression and induce epigenetic alterations, potentially contributing to its therapeutic effects and long-term outcomes. Studies in rats have shown that this compound can cause changes in DNA methylation, particularly in the promoter regions of specific genes. d-nb.info This response appears to be tissue-specific, with notable effects in the cerebellum and hippocampus. d-nb.inforesearchgate.net

In the context of dopamine neurotransmission, this compound has been found to induce methylation changes in genes encoding dopamine receptors (DRD1, DRD2, DRD5), a dopamine transporter (SLC18A2), a dopamine synthesis enzyme (DDC8), and a dopamine metabolism enzyme (COMT) in rats. d-nb.infonih.govresearchgate.net A significant number of genes (19 out of 40 assessed in one study) in the dopamine pathway were found to be differentially methylated between this compound-treated and control rats, with most showing an increase in methylation in their promoter regions, suggesting a potential to suppress transcription. d-nb.infonih.govresearchgate.net These methylation changes, particularly in the hippocampus, may contribute to the long-term reduction of dopamine activity and could potentially explain the delayed therapeutic effect observed with antipsychotics despite rapid dopamine blockade. d-nb.infonih.govresearchgate.net

This compound has also been shown to affect the methylation of cadherin/protocadherin gene families, which are involved in neurodevelopment and cell-cell communication in the brain. d-nb.info Changes in the methylation of these genes, particularly in the cerebellum, may impact the response to this compound treatment and are linked to pathways previously implicated in psychosis, such as Gα12/13 Signalling and Wnt signaling pathways. d-nb.info

Furthermore, this compound has been associated with epigenetic modifications of the brain-derived neurotrophic factor (BDNF) gene expression in the hippocampus of rats subjected to chronic restraint stress. nih.gov this compound administration largely prevented stress-induced changes in BDNF mRNA levels, histone H3 acetylation, MeCP2 binding at BDNF promoter IV, and the expression of HDAC5, DNMT1, and DNMT3a. nih.gov These findings suggest that this compound can induce histone modification of BDNF gene expression, which may represent one of the mechanisms underlying its actions. nih.gov

Studies in non-human primates treated with phencyclidine (PCP) to model schizophrenia have shown that this compound can reverse a significant number of PCP-induced gene expression changes in the prefrontal cortex. nih.govresearchgate.net These normalized genes are enriched in pathways related to synaptic long-term potentiation and calcium signaling and include schizophrenia candidate genes. nih.govresearchgate.net

Epigenetic modifications induced by atypical antipsychotics like this compound are increasingly recognized as potential contributors to their effects. tandfonline.com These modifications can include changes in DNA methylation, histone modifications, and miRNA expression. tandfonline.com

Neuroimaging Studies of Brain Activity and Structure

Neuroimaging techniques, such as functional magnetic resonance imaging (fMRI) and magnetic resonance imaging (MRI), have been employed to investigate the effects of this compound on brain activity and structure in humans.

Functional MRI (fMRI) Applications in this compound Research

fMRI studies have explored the impact of this compound on brain activity during various tasks and in resting states. Research on the effects of this compound on cerebellar functional connectivity (CFC) in schizophrenia patients during a simple motor task revealed widespread changes in CFC, including prominent changes in the prefrontal cortex and mediodorsal thalamus. cambridge.orgnih.gov this compound treatment appeared to "normalize" CFC patterns in the right, but not the left, cerebellum in these patients. cambridge.orgnih.gov These findings suggest that this compound affects functional interactions between the cerebellum and non-motor brain regions involved in cognitive processes. cambridge.orgnih.gov

Studies investigating the effects of this compound on cognitive and emotional processing in schizophrenia using fMRI have suggested that this compound treatment may be associated with a normalization of brain activity. sci-hub.se Distinct functional changes have been observed in the frontal cortex and cingulate cortex during both cognitive and emotional tasks. sci-hub.se During emotional processing, this compound treatment seems to specifically regulate the activity of the striatum and limbic system. sci-hub.se For instance, one study found that 8 weeks of this compound treatment in patients with schizophrenia was associated with changes in activity in the amygdala and ventrolateral prefrontal cortex during emotional processing. nih.gov

fMRI has also been used to assess the effectiveness of this compound treatment for schizophrenia and to study treatment mechanisms. rowan.edunih.gov Atypical antipsychotics, including this compound, have been shown to restore procedural learning deficits and associated neural activity in schizophrenia patients who were switched from typical antipsychotics. nih.gov This restoration was accompanied by increased activation in the superior-middle frontal gyrus, anterior cingulate, and striatum during a procedural learning task. nih.gov

Cortical Thickness and Structural Changes

Longitudinal MRI studies have investigated the effects of this compound on brain structure, particularly cortical thickness. Some studies suggest that sustained use of this compound may be associated with a thinning of the cortex. hmpgloballearningnetwork.comfrontiersin.orgcamh.camedpagetoday.comneurosciencenews.comhcplive.comnih.gov A double-blind, randomized, placebo-controlled trial in patients with remitted psychotic depression found that 36 weeks of this compound exposure was associated with significant decreases in cortical thickness compared to placebo. hmpgloballearningnetwork.commedpagetoday.comneurosciencenews.comhcplive.comnih.gov The mean reduction in cortical thickness observed was approximately equivalent to the loss of about 1.2% of a person's cortex over 36 weeks. hmpgloballearningnetwork.commedpagetoday.com These changes were reported to be more prominent in older study participants. neurosciencenews.com However, it is also noted that illness relapse in the placebo group was associated with potential decreases in cortical thickness, suggesting that both medication and illness severity can influence brain structure. hmpgloballearningnetwork.comneurosciencenews.comhcplive.com

The potential mechanism for cortical thinning associated with long-term atypical antipsychotic treatment may involve the loss of neurites, synaptic spines, or synapses in cortical structures. frontiersin.org Animal studies have also indicated an association between long-term exposure to atypical antipsychotics and reduced cortical volume. frontiersin.org

Conversely, some research comparing different antipsychotics suggests that this compound may have different effects on brain volume compared to typical antipsychotics like haloperidol (B65202). One study found that haloperidol-treated patients exhibited significant decreases in gray matter volume, whereas this compound-treated patients did not over a 1-year period. isciii.es This suggests that structural changes may depend, at least in part, on the type of treatment received. isciii.es

Striatal D2 Occupancy

Positron Emission Tomography (PET) and Single Photon Emission Computed Tomography (SPECT) studies are used to measure the occupancy of dopamine D2 receptors in the brain, particularly in the striatum, by antipsychotic medications like this compound. This compound exhibits a high in vitro affinity for serotonin 5HT2A receptors and dopamine D2 receptors, with a greater in vitro affinity for 5HT2A than D2 receptors. medsafe.govt.nzarpimed.am In in vivo models, it also demonstrates greater 5HT2 than D2 activity. medsafe.govt.nzarpimed.am

Studies measuring striatal D2 receptor occupancy with this compound have shown varying results, although a certain level of D2 blockade is considered critical for antipsychotic response. uni-muenchen.decore.ac.uk Some studies using SPECT and PET have reported higher D2 occupancy with this compound, while others using SPECT have reported lower occupancy, similar to clozapine. uni-muenchen.de A prospective double-blind SPECT study with 10 mg this compound reported a mean striatal D2 occupancy of 49%. uni-muenchen.de Another study using [(11)C]-raclopride PET found that mean striatal D2 receptor occupancy was 69% on oral this compound (5-20 mg/day) and 50% (trough) on a depot formulation at steady state. nih.gov Over the study period, D2 receptor occupancy and plasma this compound concentrations were significantly correlated. nih.gov

Pharmacodynamics and Receptor Occupancy Studies

Dose-Response Relationships for Pharmacodynamic Biomarkers

Studies have investigated the dose-response relationships of olanzapine with various pharmacodynamic biomarkers. One such biomarker is the Digit Symbol Substitution Test (DSST), which assesses cognitive function. A study examining the pharmacokinetics and pharmacodynamics of this compound in Chinese and Caucasian subjects demonstrated a clear dose-response relationship with the DSST. fda.gov This study also indicated that at each dose level, the effect on DSST was greater in Chinese subjects compared to Caucasians, suggesting a potential difference in the pharmacokinetic/pharmacodynamic relationship between these ethnic groups. fda.gov

Neuroendocrine parameters, such as plasma prolactin (PRL) levels, have also been explored as pharmacodynamic biomarkers for antipsychotic agents. nih.gov While the search results did not provide specific dose-response data for this compound and prolactin in the context of a dose-response curve for biomarkers, it is noted that prolactin response has been assessed in relation to antipsychotic agents. nih.gov

Receptor Occupancy and Clinical Efficacy Correlation

Receptor occupancy studies, particularly using techniques like Positron Emission Tomography (PET) and Single-Photon Emission Computed Tomography (SPECT), provide insights into the extent to which this compound binds to its target receptors in the brain. This compound demonstrates less D2 occupancy compared to 5-HT2A occupancy within therapeutic dose ranges. researchgate.net

Studies have investigated the relationship between dopamine (B1211576) D2 receptor occupancy and clinical efficacy. One study using [123I]IBZM-SPECT in schizophrenic patients treated with low-dose (5 mg/day) and high-dose (20 mg/day) this compound found D2 receptor occupancy of approximately 60% with the low dose and 83% with the higher dose. jwatch.orgnih.gov Despite the significant difference in D2 occupancy between the two doses, there were no significant differences in clinical efficacy ratings for psychiatric symptoms in this particular study. jwatch.orgnih.gov This suggests that while higher doses lead to greater D2 occupancy, this did not directly translate to improved clinical efficacy in this specific study. However, other research suggests that a D2-receptor occupancy of greater than 65% is generally considered necessary for an antipsychotic effect. cambridge.org

Another study using [(11C]-raclopride PET in patients with schizophrenia stabilized on oral this compound (5-20 mg/day) who were switched to this compound pamoate depot showed a correlation between D2 receptor occupancy and plasma this compound concentrations. researchgate.net Mean striatal D2 receptor occupancy was 69% on oral this compound and 50% (trough) on the depot formulation at steady state, returning to 84% of baseline oral occupancy after six injections. researchgate.net Over the study period, D2 receptor occupancy and plasma this compound concentrations were significantly correlated (r=0.76, P≤0.001). researchgate.net This study indicated that the depot resulted in mean D2 receptor occupancy of approximately 60% or higher at the end of the study period, a level consistent with antipsychotic efficacy observed with oral this compound. researchgate.net

Within the usual clinical dose range of 10-20 mg/day, D2 occupancy has been reported to vary from 71% to 80%. jscimedcentral.com Studies using a constrained model have reported a target plasma concentration of 19.1-20.4 ng/mL to achieve 65% D2 receptor occupancy, with 80% occupancy reached above 41-44 ng/mL. researchgate.net

Here is a table summarizing some receptor occupancy data for this compound:

Receptor TypeOccupancy at 5 mgOccupancy at 10 mgOccupancy at 20 mgReference
Dopamine D2~60%71-80% (usual clinical range)~83% jwatch.orgnih.govjscimedcentral.com
Serotonin (B10506) 5-HT2AHigh at all dosesHigh at all dosesHigh at all doses wikipedia.org

Note: D2 occupancy in the 10-20 mg/day range is a general range from clinical use, not a specific finding at exactly 10 mg.

Pharmacodynamic Interactions with Concomitant Agents

This compound's pharmacodynamic effects can be influenced by concomitant medications. Given its primary effects on the central nervous system (CNS), caution is advised when this compound is taken in combination with other centrally acting drugs and alcohol. mims.compsychopharmacologyinstitute.com The co-administration of alcohol with this compound has been shown to potentiate the orthostatic hypotension observed with this compound. psychopharmacologyinstitute.comfda.gov Similarly, co-administration with diazepam also potentiated this compound-induced orthostatic hypotension. psychopharmacologyinstitute.comfda.gov

This compound, due to its potential for inducing hypotension, may enhance the effects of certain antihypertensive agents. psychopharmacologyinstitute.com Conversely, this compound may antagonize the effects of levodopa (B1675098) and dopamine agonists. psychopharmacologyinstitute.com

Genetic polymorphisms can also influence the pharmacodynamic response to this compound. For instance, the DRD2 Taq1A polymorphism, specifically the *A1 allele, may lead to a higher affinity between this compound and the D2 receptor, potentially enhancing the drug-receptor interaction and leading to a poorer tolerability profile. tandfonline.com This could contribute to an increased risk of hyperprolactinemia and other side effects. tandfonline.com Polymorphisms in serotonin receptors, such as HTR2A rs7997012, have also been associated with therapy tolerability. tandfonline.com

The risks of using this compound in combination with other drugs have not been extensively evaluated in systematic studies. psychopharmacologyinstitute.com However, potential pharmacodynamic synergism has been noted with certain combinations, such as increased toxicity with concomitant use of this compound and metoclopramide (B1676508) intranasal, potentially leading to additive extrapyramidal symptoms and neuroleptic malignant syndrome. medscape.com Coadministration of this compound with opioids like hydrocodone or benzhydrocodone/acetaminophen can result in profound sedation, respiratory depression, coma, and death due to pharmacodynamic synergism, and should be avoided or managed with extreme caution. medscape.com

This compound may also increase the risk of QT prolongation when combined with other drugs known to prolong the QT interval. mims.commedscape.com Examples of such interactions include potential issues with amiodarone, amodiaquine, buprenorphine, goserelin, histrelin, midostaurin, and moxifloxacin. medscape.comdrugbank.com

Here is a table summarizing some reported pharmacodynamic interactions:

Concomitant AgentPotential Pharmacodynamic EffectReference
AlcoholPotentiates orthostatic hypotension psychopharmacologyinstitute.comfda.gov
DiazepamPotentiates orthostatic hypotension psychopharmacologyinstitute.comfda.gov
Certain Antihypertensive AgentsEnhanced hypotensive effects of antihypertensive agents psychopharmacologyinstitute.com
Levodopa and Dopamine AgonistsAntagonism of effects psychopharmacologyinstitute.com
Metoclopramide intranasalIncreased toxicity, potential for additive EPS and NMS medscape.com
Opioids (e.g., Hydrocodone)Profound sedation, respiratory depression, coma, death (synergism) medscape.com
Drugs prolonging QT intervalIncreased risk of QT prolongation mims.commedscape.com

NMS: Neuroleptic Malignant Syndrome EPS: Extrapyramidal Symptoms

Pharmacogenomics and Individual Variability

Genetic Polymorphisms in Metabolizing Enzymes

The biotransformation of olanzapine is a complex process involving multiple enzymatic pathways, with genetic variations in these enzymes playing a pivotal role in determining plasma drug concentrations and, consequently, clinical effects.

Cytochrome P450 Enzymes (CYP1A2, CYP2D6)

This compound is primarily metabolized by the cytochrome P450 (CYP) enzyme system, with CYP1A2 being the major enzyme responsible for its oxidative metabolism and CYP2D6 playing a lesser role. frontiersin.orgmdpi.comnih.gov Polymorphisms in the genes encoding these enzymes can significantly alter their activity, leading to variations in this compound clearance.

The CYP1A2 gene is subject to genetic variations, with the CYP1A2*1F allele (a C to A substitution at position -163, rs762551) being of particular clinical interest. tandfonline.comnih.gov This polymorphism is associated with increased inducibility of the enzyme, particularly in the presence of inducers like tobacco smoke. tandfonline.comresearchgate.net

Carriers of the CYP1A21F allele, especially homozygous individuals (1F/1F), tend to have lower plasma concentrations of this compound due to enhanced metabolism. tandfonline.comresearchgate.netnih.gov This can result in a diminished therapeutic response. tandfonline.com Studies have shown a significant association between the CYP1A21F genotype and this compound serum levels, with carriers of this allele exhibiting lower dose-corrected concentrations. researchgate.netnih.gov The clinical implication is that patients with the CYP1A21F allele, particularly those who smoke, may require different dosing strategies to achieve therapeutic plasma levels. Research has indicated that the CYP1A21F allele is related to this compound effectiveness and safety with a high level of evidence. tandfonline.comnih.govtandfonline.com

Genetic VariantEffect on this compound PharmacokineticsClinical ImplicationLevel of Evidence
CYP1A2*1F Allele (rs762551) Increased inducibility of CYP1A2, leading to lower this compound plasma concentrations, especially in smokers. tandfonline.comresearchgate.netnih.govPotential for reduced therapeutic response. tandfonline.comHigh tandfonline.comnih.govtandfonline.com

While CYP1A2 is the primary enzyme in this compound metabolism, CYP2D6 also contributes, albeit to a lesser extent, by catalyzing the formation of 2-hydroxymethyl-olanzapine. frontiersin.orgmdpi.com The CYP2D6 gene is highly polymorphic, with over 100 known alleles, leading to four main phenotypes: poor metabolizers (PMs), intermediate metabolizers (IMs), extensive metabolizers (EMs), and ultrarapid metabolizers (UMs).

CYP2D6 PhenotypeImpact on this compound PharmacokineticsClinical Recommendation
Poor Metabolizer (PM) No clinically significant effect on steady-state this compound concentrations. clinpgx.orgpharmgkb.orgclinpgx.orgNo dose adjustment recommended. mdpi.com
Intermediate Metabolizer (IM) No clinically significant effect on steady-state this compound concentrations. tandfonline.comNo dose adjustment recommended. mdpi.com
Ultrarapid Metabolizer (UM) Insufficient evidence to conclude a significant impact. tandfonline.comNo dose adjustment recommended. mdpi.com

Uridine 5'-Diphospho-Glucuronosyltransferase (UGT1A4, UGT2B10)

Glucuronidation is a major pathway in the metabolism of this compound, leading to the formation of this compound 10-N-glucuronide, a major metabolite. tandfonline.comnih.gov This reaction is primarily catalyzed by Uridine 5'-diphospho-glucuronosyltransferase (UGT) enzymes, specifically UGT1A4 and UGT2B10. nih.govnih.gov Genetic variations in these enzymes can influence the rate of this compound glucuronidation. nih.govresearchgate.net

The UGT1A43 allele (L48V, rs2011425) has been associated with increased glucuronidation activity. nih.govnih.gov In vivo studies have linked this allele to lower this compound concentrations and higher concentrations of its glucuronide metabolite. tandfonline.comnih.gov The UGT1A43 allele has been moderately associated with variability in this compound's effectiveness, safety, and pharmacokinetics. tandfonline.comnih.govtandfonline.comtandfonline.com

Conversely, the UGT2B102 allele (D67Y, rs61750900) is associated with decreased this compound glucuronidation in vitro. nih.govresearchgate.net One study demonstrated that a variant of UGT2B10 exhibited no glucuronidation activity against this compound. aacrjournals.org In human liver microsomes, the presence of at least one UGT2B102 allele resulted in a significant decrease in the formation of this compound glucuronides. nih.gov These findings suggest that polymorphisms in both UGT1A4 and UGT2B10 contribute to the interindividual variability in this compound metabolism. nih.govnih.gov

Genetic VariantEffect on this compound MetabolismClinical Relevance
UGT1A43 (L48V) Increased glucuronidation of this compound. nih.govnih.govAssociated with lower this compound plasma concentrations and pharmacokinetic variability. tandfonline.comnih.gov
UGT2B102 (D67Y) Decreased or no glucuronidation of this compound in vitro. nih.govresearchgate.netaacrjournals.orgContributes to interindividual variability in this compound metabolism. nih.govnih.gov

Flavin-Containing Monooxygenase 3 (FMO3)

Flavin-containing monooxygenase 3 (FMO3) is involved in the N-oxidation of this compound to form this compound N-oxide. frontiersin.orgnih.gov While this is a minor metabolic pathway, genetic polymorphisms in the FMO3 gene can affect the formation of this metabolite. nih.govresearchgate.net

Genetic Polymorphisms in Drug Transporters (e.g., ABCB1)

The ATP-binding cassette sub-family B member 1 (ABCB1), also known as P-glycoprotein (P-gp), is a crucial drug transporter that influences the distribution of various drugs, including this compound, across the blood-brain barrier. Genetic polymorphisms in the ABCB1 gene can alter the function of this transporter, thereby affecting the concentration of this compound in the central nervous system.

Several polymorphisms in the ABCB1 gene have been studied in relation to this compound treatment outcomes. The C3435T (rs1045642) and G2677T/A (rs2032582) variants have been associated with better treatment response and also with a higher increase in glucose levels, with a moderate level of evidence. tandfonline.com Specifically, the T allele of C3435T and the T allele of G2677T/A have been linked to these effects. tandfonline.comnih.govtandfonline.comtandfonline.com Another study observed that carriers of the 1236T > C (rs1128503) T allele had higher serum concentrations of this compound. frontiersin.org These findings suggest that genetic variations in ABCB1 can influence both the efficacy and the metabolic side effects of this compound by modulating its transport and distribution.

Genetic VariantAssociated Clinical OutcomeLevel of Evidence
ABCB1 C3435T (rs1045642) T allele Better treatment response and higher increase in glucose levels. tandfonline.comModerate tandfonline.comnih.govtandfonline.comtandfonline.com
ABCB1 G2677T/A (rs2032582) T allele Better treatment response and higher increase in glucose levels. tandfonline.comModerate tandfonline.comnih.govtandfonline.comtandfonline.com
ABCB1 1236T > C (rs1128503) T allele Higher serum concentration of this compound. frontiersin.orgN/A

Genetic Polymorphisms in Drug Targets (e.g., Dopamine (B1211576) and Serotonin (B10506) Receptors)

Genetic variations in the receptors that this compound acts upon, primarily dopamine and serotonin receptors, can significantly influence the drug's efficacy and the likelihood of adverse events.

DRD2 Taq1A (rs1800497) *A1

The Dopamine Receptor D2 (DRD2) is a primary target for this compound. The Taq1A polymorphism (rs1800497) in the ANKK1 gene, which is in close proximity to the DRD2 gene, has been extensively studied. The *A1 allele (also referred to as the T allele) has been associated with variability in this compound's effectiveness and safety with a high level of evidence. tandfonline.comtandfonline.comnih.govresearchgate.net Specifically, the *A1 allele is linked to a higher risk for hyperprolactinemia and an increased incidence of total side effects. tandfonline.comtandfonline.comfrontiersin.org This suggests that carriers of the *A1 allele may have altered DRD2 receptor function or density, impacting the drug's pharmacodynamic profile. tandfonline.com

PolymorphismAllele/GenotypeAssociated Clinical Outcome with this compoundLevel of Evidence
DRD2 Taq1A (rs1800497)*A1 (T)Associated with effectiveness and safety variability; higher risk for hyperprolactinemia and total side effects. tandfonline.comtandfonline.comfrontiersin.orgHigh tandfonline.comnih.govresearchgate.net

DRD2 –141C (rs1799732) Ins, A-241G (rs1799978) G

Two other significant polymorphisms in the DRD2 gene are the –141C Ins/Del (rs1799732) and A-241G (rs1799978).

–141C Ins/Del (rs1799732): The deletion (Del) allele of this polymorphism is associated with a notably higher susceptibility to this compound-induced metabolic adverse effects, including weight gain, hyperglycemia, and dyslipidemia. researchgate.netscienceopen.com Individuals with the deletion allele have also been found to experience greater weight gain compared to those without it. frontiersin.org There is a moderate level of evidence suggesting this variant is related to a slower and poorer response to the medication. tandfonline.com

A-241G (rs1799978): The G allele of this polymorphism has been linked with a moderate level of evidence to a slower and less favorable response to this compound. tandfonline.comuokerbala.edu.iq Patients carrying the G allele may also experience greater weight gain and require higher prescribed doses. tandfonline.comuokerbala.edu.iq

PolymorphismAllele/GenotypeAssociated Clinical Outcome with this compoundLevel of Evidence
DRD2 –141C (rs1799732)DelSlower/worse response; greater weight gain; higher susceptibility to metabolic side effects (hyperglycemia, dyslipidemia). tandfonline.comfrontiersin.orgscienceopen.comModerate tandfonline.com
DRD2 A-241G (rs1799978)GSlower/worse response; greater weight gain; higher prescribed doses. tandfonline.comuokerbala.edu.iqModerate tandfonline.com

DRD3 Ser9Gly (rs6280) Gly

The Dopamine Receptor D3 (DRD3) gene contains the Ser9Gly polymorphism (rs6280), which results in a serine-to-glycine substitution. nih.gov This functional polymorphism has been associated with variability in this compound's effectiveness and safety with a moderate level of evidence. tandfonline.comnih.govresearchgate.net Research indicates that the presence of the Gly allele is associated with a better response to this compound. frontiersin.org However, the Gly allele has also been linked to a greater increase in prolactin levels compared to the Ser allele. frontiersin.org Another study noted that this polymorphism influenced the antidepressant response in patients treated with a combination of this compound and fluoxetine (B1211875). nih.gov

PolymorphismAllele/GenotypeAssociated Clinical Outcome with this compoundLevel of Evidence
DRD3 Ser9Gly (rs6280)GlyAssociated with safety, effectiveness, and pharmacokinetic variability; better therapeutic response; higher increase in prolactin levels. tandfonline.comfrontiersin.orgModerate tandfonline.comnih.govresearchgate.net

HTR2A rs7997012 A

This compound also has a high affinity for serotonin receptors, particularly the 5-HT2A receptor, encoded by the HTR2A gene. The A allele of the rs7997012 polymorphism has been identified as a risk factor for poorer tolerability of this compound therapy, with a moderate level of evidence. tandfonline.com Patients with the AA genotype have been found to suffer from more pronounced side effects when compared to carriers of the GA or GG genotypes. nih.govclinpgx.org

PolymorphismAllele/GenotypeAssociated Clinical Outcome with this compoundLevel of Evidence
HTR2A rs7997012A (AA Genotype)Worse therapy tolerability; higher risk for and more pronounced side effects. tandfonline.comnih.govclinpgx.orgModerate tandfonline.com

LEP -2548 (rs7799039) G

The leptin (LEP) gene polymorphism -2548G/A (rs7799039) has been strongly implicated in the metabolic side effects of this compound. The G allele is related with a high level of evidence to variability in this compound's effectiveness and safety. tandfonline.comnih.govresearchgate.net Numerous reports suggest that the G allele acts as a dominant risk variant for antipsychotic-induced weight gain. tandfonline.com While some studies have reported no significant association, a meta-analysis found a significant link within the subgroup of first-episode schizophrenia patients. frontiersin.orgmdpi.com

PolymorphismAllele/GenotypeAssociated Clinical Outcome with this compoundLevel of Evidence
LEP -2548 (rs7799039)GAssociated with effectiveness and safety variability; acts as a risk variant for weight gain. tandfonline.comtandfonline.comHigh tandfonline.comnih.govresearchgate.net

Precision Medicine Approaches based on Pharmacogenomics

The ultimate goal of pharmacogenomics in psychiatry is to facilitate precision medicine, tailoring medication choices and dosages to an individual's genetic profile to maximize efficacy and minimize adverse effects. ijpras.com The integration of genetic information into clinical practice holds the potential to revolutionize the prescription of this compound. ijpras.com

Based on the aforementioned polymorphisms, several precision medicine strategies could be considered:

For carriers of the *DRD2 Taq1A A1 allele, who are at higher risk for side effects, clinicians might consider prescribing lower doses of this compound while closely monitoring for therapeutic effectiveness. tandfonline.com

In patients carrying the DRD2 –141C Del allele or the DRD2 A-241G G allele , who may exhibit a poorer and slower response, drug switching to an alternative antipsychotic could be a considered strategy. tandfonline.com

For individuals with the HTR2A rs7997012 A allele , who are at a higher risk for side effects, a lower dose of this compound might be prescribed to avoid toxicities, with careful monitoring of treatment efficacy. tandfonline.com

While the clinical implementation of pharmacogenetics for this compound is not yet widespread, there is a sufficiently high level of evidence for certain markers to help guide its prescription. tandfonline.com Well-designed clinical trials are necessary to confirm the clinical utility of these polymorphisms, which could lead to regulatory agencies proposing actionable pharmacogenetic biomarkers for this compound therapy. tandfonline.com

Preclinical Studies and Models

Animal Behavioral Models and Antagonism Consistency

Animal behavioral models are widely used in preclinical research to assess the potential efficacy and behavioral profile of antipsychotic drugs like olanzapine. These models often aim to mimic aspects of psychiatric conditions or evaluate specific behavioral responses influenced by neurotransmitter systems.

Conditioned Avoidance Response

The conditioned avoidance response (CAR) model in rats is a well-established preclinical test for predicting antipsychotic activity. In this model, animals learn to avoid an aversive stimulus (unconditioned stimulus, US), such as a footshock, by responding to a preceding neutral conditioned stimulus (CS), like a light or tone. Antipsychotic drugs are typically characterized by their ability to disrupt this learned avoidance response without impairing the animal's ability to escape the US. core.ac.ukunl.edunih.gov

Studies utilizing the CAR model have shown that this compound disrupts conditioned avoidance responding in rats. core.ac.ukunl.edunih.gov This effect is considered a key indicator of potential antipsychotic efficacy in preclinical settings. Research suggests that this compound, similar to other atypical antipsychotics like risperidone (B510), may disrupt avoidance primarily by selectively attenuating the motivational salience of the conditioned stimulus. core.ac.uknih.gov This means the drug weakens the ability of the CS to trigger an active avoidance response.

Furthermore, studies have investigated the consistency and potentiation of this compound's effect in the CAR model. Repeated this compound treatment has been shown to persistently decrease avoidance response. unl.edu This effect can be potentiated by increasing the number of CS trials within test sessions, suggesting that greater exposure to the conditioned stimulus in the presence of this compound enhances the avoidance disruption. unl.edu Investigations into the shared interoceptive drug state between this compound and other antipsychotics like risperidone in the CAR model have also been conducted, revealing some asymmetric features in their effects on avoidance disruption after prior treatment with the other drug. core.ac.uk

Anxiogenic Effects in Preclinical Models

While this compound is primarily known for its antipsychotic properties, some preclinical studies have explored its effects on anxiety-like behaviors in animal models. Findings regarding the anxiogenic or anxiolytic effects of this compound in these models have been mixed, potentially influenced by factors such as dose, treatment duration, sex of the animals, and baseline stress conditions. frontiersin.org

Some research suggests that this compound may possess intrinsic anxiolytic properties, independent of its antipsychotic effects. frontiersin.orgnih.gov Preclinical evidence indicates that this compound can reduce anxiety in various behavioral models, including those assessing stress-induced anxiety-like behavior, fear-induced passive avoidance, and conditioned place aversion. frontiersin.orgnih.govnih.gov For instance, studies using the elevated plus-maze (EPM) and light/dark arena (LDA) tests have shown that acute this compound treatment can exert an anxiolytic effect, particularly in stressed rats. nih.govresearchgate.net This anxiolytic effect in stressed rats was counteracted by co-administration with finasteride, a 5-alpha reductase inhibitor, suggesting a potential involvement of the GABAergic system through neuroactive steroids like allopregnanolone. nih.govamegroups.org

However, other preclinical studies have reported potential anxiogenic effects of this compound. For example, some findings in the EPM and LDA tests indicated a significant anxiogenic effect, with treated animals spending less time in the open arms of the EPM and the brightly lit compartment of the LDA compared to control animals. researchgate.net This observed anxiogenic effect might be related to serotonin (B10506) (5HT2a/2c) antagonism or modulation of GABA receptors. researchgate.net Additionally, some studies suggest a sex-dependent impact, with decreased anxiety observed in males and increased anxiety in females in certain tests like the open field and light/dark box. frontiersin.org The anxiolytic effect observed acutely in stressed rats has also been noted to diminish with chronic treatment. frontiersin.org

The following table summarizes some findings on this compound's effects in anxiety models:

ModelTreatment DurationStress ConditionObserved EffectPotential MechanismCitation
Elevated Plus-Maze (EPM)AcuteStressedAnxiolyticIndirect activation of GABAergic system via allopregnanolone? nih.govamegroups.org
Elevated Plus-Maze (EPM)ChronicStressedNo AnxiolyticEffect diminishes with chronic treatment nih.gov
Elevated Plus-Maze (EPM)10 daysNot specifiedAnxiogenicSerotonin (5HT2a/2c) antagonism, GABA modulation? researchgate.net
Light Dark Arena (LDA)10 daysNot specifiedAnxiogenicSerotonin (5HT2a/2c) antagonism, GABA modulation? researchgate.net
Fear-induced paradigmsVariousConditioned FearAnxiolyticIntrinsic property, not due to antipsychotic/motor effects nih.gov
Open field/Light-dark boxNot specifiedNot specifiedSex-dependentDecreased anxiety in males, increased in females frontiersin.org

Neurochemical Alterations in Animal Models

Preclinical studies have investigated the neurochemical alterations induced by this compound in animal models, providing insights into its mechanisms of action and potential effects on various neurotransmitter systems. This compound exhibits a broad receptor binding profile, interacting with a range of neurotransmitter receptors, which is believed to contribute to its pharmacological effects. cambridge.orgcambridge.org

In vivo studies in rats have provided neurochemical evidence for this compound's antagonism of dopamine (B1211576), serotonin, alpha1-adrenergic, and muscarinic receptors. cambridge.orgnih.govpsychiatrist.com Microdialysis studies have shown that this compound can increase the extracellular levels of norepinephrine (B1679862) and dopamine in the prefrontal cortex, while not significantly affecting serotonin levels in this region. cambridge.orgcapes.gov.br Additionally, this compound has been observed to increase extracellular dopamine levels in the neostriatum and nucleus accumbens, brain areas associated with schizophrenia. cambridge.orgcapes.gov.br

Studies in a high-risk schizophrenia mouse model (3q29 microdeletion) have shown that these mice exhibit higher levels of dopamine in the dorsal striatum and altered demands of dopamine recycling enzymes, including MAO-A, MAO-B, COMT, DAT, and aldehyde dehydrogenase 1. neurologycongress.com Chronic this compound treatment in this model was found to restore dopamine levels, the demands of dopamine degrading enzymes, and locomotion to levels resembling those of control mice. neurologycongress.com

This compound's effects on other neurochemical systems have also been explored. Research suggests potential alterations to melanocortinergic, GABAergic, and cannabinoid neurotransmission associated with this compound treatment, particularly in relation to metabolic effects like weight gain. nih.gov Studies have demonstrated changes in the expression of genes related to these systems in specific brain regions following this compound administration in animal models. nih.gov

Neurodevelopmental Effects of Early Life Exposure

The increasing use of antipsychotic drugs in children and adolescents has led to preclinical investigations into the long-term neurodevelopmental effects of early life exposure to compounds like this compound. Studies in adolescent rodents have demonstrated that exposure to this compound during critical developmental periods can lead to long-lasting alterations in brain structure, function, and behavior in adulthood. researchgate.netplos.orgnih.govsemanticscholar.org

Treatment of adolescent rats with this compound has been shown to cause enduring specific memory impairments in adulthood, particularly affecting working memory and extinction of fear conditioning, while spatial memory and basic motor activity appear normal. plos.orgnih.govsemanticscholar.org These behavioral changes are accompanied by alterations in cortical development and function. plos.orgsemanticscholar.org

Neurobiological sequelae observed in adult rats exposed to this compound during adolescence include altered dendritic arborization in various brain regions, such as the cortex and nucleus accumbens. researchgate.netnih.gov Changes in neurotransmitter receptor expression levels have also been reported, including altered dopamine receptor binding (e.g., reduced D1 binding and increased D2 binding in the nucleus accumbens core and medial prefrontal cortex) and increased binding of GABAA receptors in certain cortical areas. researchgate.netplos.orgnih.govsemanticscholar.org These findings suggest that early life this compound exposure can perturb neurodevelopmental processes, leading to persistent changes in neural circuits and function. researchgate.netplos.orgnih.govsemanticscholar.org

The persistence of these neurobiological and behavioral changes months after the cessation of adolescent this compound treatment underscores the importance of understanding the long-term consequences of pediatric antipsychotic drug therapy. researchgate.netplos.orgsemanticscholar.org

Receptor Binding and Activity in Vitro and In Vivo

This compound's pharmacological actions are closely linked to its interactions with a variety of neurotransmitter receptors. Preclinical studies, both in vitro (using tissue or cell preparations) and in vivo (in living animals), have characterized this compound's receptor binding profile and functional activity.

In vitro receptor binding studies have demonstrated that this compound possesses high affinity for several key receptors implicated in psychiatric disorders. These include dopamine D2, D3, and D4 receptors; various serotonin receptor subtypes, particularly 5-HT2A, 5-HT2C, and 5-HT6 receptors; muscarinic receptors, with notable affinity for the M1 subtype; and alpha1-adrenergic receptors. cambridge.orgnih.govpsychiatrist.comcapes.gov.brmims.comnih.gov

The following table summarizes some of the in vitro receptor binding affinities reported for this compound:

Receptor TypeSubtypeAffinity (nM) (Example findings)Citation
DopamineD2Nanomolar cambridge.orgnih.govpsychiatrist.comcapes.gov.brnih.gov
D3High affinity cambridge.orgcapes.gov.brnih.gov
D4High affinity cambridge.orgcapes.gov.brnih.gov
Serotonin5-HT2APotent antagonist, High affinity researchgate.netcambridge.orgcapes.gov.brplos.orgsemanticscholar.orgmims.comnih.gov
5-HT2CPotent antagonist, High affinity researchgate.netmims.com
5-HT6High affinity cambridge.orgcapes.gov.brnih.gov
5-HT3Moderate antagonistic effect mims.com
MuscarinicM1High affinity cambridge.orgcapes.gov.brnih.gov
M1-5Moderate antagonistic effect mims.com
Alpha1-adrenergicAlpha1High affinity cambridge.orgnih.govpsychiatrist.comcapes.gov.brmims.comnih.gov
Histamine (B1213489)H1Potent antagonistic effect mims.com
GABAGABA-AWeak binding researchgate.netmims.com
BenzodiazepineBenzodiazepineWeak binding mims.com
Beta-adrenergicBetaWeak binding mims.com

In vivo functional assays in animal models corroborate many of the in vitro findings and provide insights into the functional consequences of this compound's receptor interactions. This compound acts as a potent antagonist at dopamine D2 and serotonin 5-HT2A receptors in vivo. cambridge.orgnih.govpsychiatrist.comnih.gov Its activity at alpha-adrenergic and muscarinic receptors appears weaker in vivo compared to its dopamine and serotonin receptor activity. nih.govpsychiatrist.com

Studies have also indicated that this compound shows selectivity for mesolimbic and mesocortical dopamine tracts over striatal dopamine tracts, which is thought to contribute to a lower propensity for extrapyramidal side effects compared to some typical antipsychotics. cambridge.orgnih.gov this compound has been shown to inhibit dopaminergic neurons in the A10 tract but not the A9 tract in vivo. cambridge.orgnih.gov

The antagonism of alpha1A-adrenergic receptors by this compound in vivo has been suggested to be responsible for the side effect of orthostatic hypotension associated with the drug. guidetopharmacology.org

Therapeutic Efficacy and Clinical Outcomes

Efficacy in Schizophrenia

Olanzapine has demonstrated efficacy in managing the complex symptom profile of schizophrenia, impacting both acute exacerbations and long-term disease course.

Acute Exacerbations

In the acute treatment of schizophrenia exacerbations, this compound has shown significant efficacy. Initial studies, including four pivotal 6-week double-blind trials, indicated that this compound led to significantly or numerically greater reductions in Brief Psychiatric Rating Scale (BPRS) total scores compared to placebo and haloperidol (B65202). nih.govpsychiatrist.com Subsequent randomized, double-blind studies using the Positive and Negative Syndrome Scale (PANSS) have further confirmed this compound's efficacy in acute exacerbations. nih.gov Treatment with this compound has resulted in lower rates of hospitalization for disease exacerbation in large studies like the Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) and the Schizophrenia Outpatient Health Outcomes (SOHO) study. nih.govcambridge.org A 4-week study involving patients with acutely exacerbated schizophrenia demonstrated that this compound treatment resulted in statistically and clinically significant efficacy improvements compared to placebo, with reductions in PANSS total and Clinical Global Impression-Severity (CGI-S) scores. psychiatrist.com

First-Episode Psychosis

Early intervention in first-episode psychosis is considered crucial for potentially preventing future deterioration. dovepress.com Several studies have provided evidence supporting this compound's efficacy in patients experiencing their first psychotic episode. dovepress.com In the European First-Episode Schizophrenia Trial (EUFEST), this compound was associated with the lowest rate of all-cause discontinuation at one year (33%) compared to other antipsychotics like haloperidol (72%), quetiapine (B1663577) (53%), ziprasidone (B1663615) (45%), and amisulpride (B195569) (40%). dovepress.com Patients treated with this compound were also less likely to discontinue treatment due to lack of efficacy compared to other antipsychotics. dovepress.com A study comparing this compound and haloperidol in first-episode psychosis found that this compound demonstrated a statistically significant superior reduction in BPRS total and negative scores, as well as PANSS total and positive scores, from baseline to endpoint. psychiatryonline.orgnih.gov Clinical response rates (defined as ≥40% improvement in BPRS total score) were also significantly higher with this compound (67.2%) compared to haloperidol (29.2%). psychiatryonline.orgnih.gov While one study in patients with prodromal symptoms of psychosis did not demonstrate a statistically significant difference in the conversion-to-psychosis rate compared to placebo, the nearly significant differences observed suggested that this compound might reduce the conversion rate and delay the onset of psychosis. psychiatryonline.orgnih.gov

Positive Symptoms (e.g., hallucinations, delusions)

This compound has shown effectiveness in treating the positive symptoms of schizophrenia. Studies have reported significantly greater reductions in PANSS positive subscale scores with this compound compared to other antipsychotics like quetiapine following one year of follow-up. nih.govdovepress.com In a comparison with haloperidol in patients with first-episode psychosis, this compound led to statistically significant improvements in PANSS positive symptom scores. psychiatryonline.orgnih.gov A retrospective analysis indicated that this compound was more effective than haloperidol in treating positive symptoms in patients meeting criteria for treatment resistance. psychiatryonline.org In a multicenter international trial, this compound demonstrated statistical superiority over haloperidol in improving mean baseline-to-endpoint positive symptoms, as measured by both the BPRS and PANSS positive subscales. psychiatrist.com

Negative Symptoms

The efficacy of this compound in addressing the negative symptoms of schizophrenia has also been investigated. Some studies suggest this compound is moderately better than haloperidol or risperidone (B510) for treating negative symptoms. nih.gov A meta-analysis of placebo-controlled trials indicated that this compound was effective in the treatment of negative symptoms, with a Cohen's d effect size of 0.43 favoring active treatment over placebo. elsevier.es In a study comparing this compound and haloperidol in patients with first-episode psychosis, this compound showed a statistically significant greater reduction in BPRS and PANSS negative scores. psychiatryonline.orgnih.gov However, research on whether this compound directly benefits primary negative symptoms is not entirely clear. nih.govpsychiatryonline.orgresearchgate.net One study suggested that this compound is efficacious for secondary negative symptoms but may not have a direct beneficial effect on primary negative symptoms. nih.govpsychiatryonline.orgresearchgate.net

Long-Term Maintenance and Relapse Prevention

Long-term treatment in schizophrenia aims to sustain symptom remission, maintain functioning, and prevent relapse. dovepress.comresearchgate.net this compound's long-term effectiveness has been established in several outcome domains, including relapse prevention. dovepress.comresearchgate.net Studies have shown that this compound significantly reduces the risk of relapse compared to placebo in maintenance therapy. psychiatryonline.orgnih.gov In one study, the estimated one-year risk of relapse with this compound was 28.6% compared to 69.9% with placebo. psychiatryonline.org Another study reported a 6-month cumulative estimated relapse rate of 5.5% for this compound-treated patients versus 55.2% for placebo-treated patients. nih.gov this compound has also been found to be significantly more effective than chlorpromazine (B137089) and haloperidol in relapse reduction in a network meta-analysis of randomized controlled trials. cambridge.org The CATIE and SOHO studies consistently found that this compound was associated with lower rates of hospitalization for exacerbation of schizophrenia and higher rates of remission compared to other antipsychotics. nih.govcambridge.org

Here is a summary of selected efficacy data for this compound in Schizophrenia:

Study (Excerpted Data)Patient PopulationComparatorOutcome Measure (Change from Baseline)This compound ImprovementComparator ImprovementSignificance
EUFEST (1-year all-cause discontinuation) dovepress.comFirst-Episode SchizophreniaVarious SGAsAll-cause discontinuation rate (%)33%Haloperidol: 72%Favors this compound
Placebo-controlled trial (6-month relapse rate) nih.govStabilized SchizophreniaPlaceboCumulative estimated relapse rate (%)5.5%55.2%P < 0.0001
Multicenter International Trial (PANSS Positive) psychiatrist.comSchizophreniaHaloperidolPANSS Positive Subscale ScoreSignificantly greaterLessStatistically Significant
Multicenter International Trial (PANSS Negative) psychiatrist.comSchizophreniaHaloperidolPANSS Negative Subscale ScoreSignificantly greaterLessStatistically Significant
Placebo-controlled meta-analysis (Negative Symptoms) elsevier.esSchizophreniaPlaceboNegative Symptoms (Cohen's d)0.430P < 0.001

Data Table: Selected Efficacy Data for this compound in Schizophrenia

Efficacy in Bipolar Disorder (Manic/Mixed Episodes)

This compound is indicated for the treatment of acute mania and the prevention of relapse in bipolar disorder. nih.govresearchgate.net Clinical evidence supports its efficacy in acute manic or mixed episodes. nih.gov Several double-blind studies have evaluated this compound's efficacy compared to placebo, divalproex, and haloperidol in acute mania or mixed episodes, consistently finding it efficacious in reducing related symptoms. nih.gov

In a 3-week placebo-controlled trial, this compound demonstrated a significantly greater mean improvement in Young Mania Rating Scale (YMRS) total score compared to placebo. nih.govpsychiatryonline.org Significantly more this compound-treated patients (48.6%) responded (≥50% decrease from baseline in YMRS total score) than those assigned to placebo (24.2%). nih.govpsychiatryonline.org Another 4-week study showed mean changes in YMRS of -14.8 for the this compound group and -8.1 for the placebo group, with 65% of this compound-treated patients being responders. nih.gov this compound has also shown superior efficacy compared to placebo for symptoms of acute mania in adolescents. psychiatryonline.org In a study of adolescents, the mean baseline-to-endpoint change in YMRS total score was significantly greater for this compound compared to placebo (-17.65 vs -9.99, p<0.001), with a greater proportion of this compound-treated patients meeting response and remission criteria (44.8% vs 18.5% and 35.2% vs 11.1%, respectively). psychiatryonline.org

This compound has also been compared to other treatments for acute mania. Studies have shown equal or superior efficacy of this compound compared to valproate. nih.govresearchgate.net Combination therapy with lithium or valproate and this compound has demonstrated superior efficacy compared to mood stabilizer monotherapy in acute mania. nih.govresearchgate.net In a study comparing this compound to haloperidol in mania, this compound fared better in the reduction of manic symptoms from week six to week 12, although the groups were statistically similar by week 12. nih.gov this compound has also shown efficacy in the treatment of bipolar I mania in patients both with and without mixed features, with greater efficacy observed in patients with mixed features having more severe depressive symptoms. nih.gov

Here is a summary of selected efficacy data for this compound in Bipolar Mania/Mixed Episodes:

Study (Excerpted Data)Patient PopulationComparatorOutcome Measure (Change from Baseline)This compound ImprovementComparator ImprovementSignificance
3-week placebo-controlled trial (YMRS) nih.govpsychiatryonline.orgAcute Bipolar Mania/MixedPlaceboMean YMRS Total Score Change-10.26-4.88Significantly greater
3-week placebo-controlled trial (Response) nih.govpsychiatryonline.orgAcute Bipolar Mania/MixedPlaceboResponse Rate (≥50% YMRS reduction)48.6%24.2%Significantly more responders
4-week placebo-controlled trial (YMRS) nih.govAcute Bipolar Mania/MixedPlaceboMean YMRS Total Score Change-14.8-8.1Favors this compound
Adolescent placebo-controlled trial (YMRS) psychiatryonline.orgAdolescent Acute Bipolar ManiaPlaceboMean YMRS Total Score Change-17.65-9.99p < 0.001

Data Table: Selected Efficacy Data for this compound in Bipolar Mania/Mixed Episodes

Monotherapy and Combination Therapy

This compound has proven efficacious as a monotherapy for the treatment of schizophrenia and bipolar I disorder (BD-I). dovepress.comkansascity.edunih.govnih.govresearchgate.net In acute mania trials, this compound monotherapy demonstrated superior efficacy compared to placebo and comparable or superior efficacy when compared to valproate. nih.govresearchgate.net For bipolar depression, this compound monotherapy has shown some efficacy, although it is generally less effective than combination therapy. nih.govcambridge.orgresearchgate.net Studies have indicated that this compound monotherapy can lead to significant improvements in depressive symptoms and higher rates of response and remission compared to placebo in patients with bipolar I depression. researchgate.net

In combination therapy, this compound has shown enhanced efficacy in several contexts. In acute mania, combining this compound with lithium or valproate demonstrated superior efficacy compared to mood stabilizer monotherapy. nih.govresearchgate.net For bipolar depression, the combination of this compound and fluoxetine (B1211875) has shown substantially enhanced effects compared to this compound monotherapy. nih.govresearchgate.netcambridge.org This combination has been found to be significantly more effective than placebo in reducing symptoms of depression and achieving response and remission in patients with bipolar I depression. aafp.org

In maintenance trials for bipolar I disorder, this compound monotherapy was more efficacious than placebo in preventing both manic and depressive relapses and was non-inferior to lithium or valproate. nih.govresearchgate.net Combining this compound with lithium or valproate was also found to be more efficacious than monotherapy with lithium or valproate in preventing manic relapse in patients with a partial response to monotherapy. nih.govresearchgate.net

Data Table 1: Efficacy of this compound Monotherapy and Combination Therapy in Bipolar I Disorder

Treatment RegimenConditionKey FindingsCitation
This compound MonotherapyAcute ManiaSuperior to placebo; equal or superior to valproate. nih.govresearchgate.net
This compound MonotherapyBipolar DepressionSome efficacy, less effective than combination therapy; significantly higher response/remission vs placebo. nih.govcambridge.orgresearchgate.net
This compound + Lithium or ValproateAcute ManiaSuperior efficacy compared to mood stabilizer monotherapy. nih.govresearchgate.net
This compound + FluoxetineBipolar DepressionSubstantially enhanced effect vs this compound monotherapy; significantly more effective vs placebo. nih.govcambridge.orgaafp.org
This compound MonotherapyMaintenance (BD-I)More efficacious than placebo in preventing manic/depressive relapses; non-inferior to lithium/valproate. nih.govresearchgate.net
This compound + Lithium or ValproateMaintenance (BD-I)More efficacious than monotherapy in preventing manic relapse in partial responders. nih.govresearchgate.net

Adjunctive Therapies and Combination with Samidorphan (B1681425) (OLZ/SAM)

The combination of this compound and samidorphan (OLZ/SAM) has been developed to provide the established efficacy of this compound while mitigating this compound-associated weight gain. dovepress.comkansascity.edunih.govpsychiatrist.comnih.govnih.govresearchgate.netpsychiatrist.comcambridge.orgnih.govmedcentral.com This combination has been approved for the treatment of adults with schizophrenia and bipolar I disorder. dovepress.comnih.govnih.govnih.govpharmacytimes.com

In clinical studies, OLZ/SAM has demonstrated similar antipsychotic efficacy to this compound in patients with schizophrenia. dovepress.comnih.govresearchgate.net In an acute exacerbation of schizophrenia, OLZ/SAM and this compound provided similar symptom improvements compared to placebo at week 4. dovepress.comnih.gov For stable outpatients with schizophrenia, OLZ/SAM treatment resulted in significantly less weight gain compared to this compound at week 24. dovepress.comnih.gov

Mechanism of Weight Mitigation with Samidorphan

The exact mechanism by which samidorphan mitigates this compound-associated weight gain is not fully understood, but it is believed to involve the body's endogenous opioid system, which plays a role in regulating weight and metabolism. dovepress.comnih.gov Samidorphan is an opioid receptor antagonist that binds to and blocks opioid receptors, including μ-, κ-, and δ-opioid receptors. kansascity.edunih.govresearchgate.netpsychiatrist.compsychiatryonline.org Preclinical evidence suggests a critical role for the opioid system in modulating feeding behavior and metabolism. psychiatrist.com Studies have indicated that opioid receptor antagonists like samidorphan have the potential to facilitate weight loss. nih.gov

Long-Term Safety and Efficacy of OLZ/SAM

Long-term studies have evaluated the safety, tolerability, and durability of effect of OLZ/SAM. Open-label extension studies have shown that OLZ/SAM is generally well tolerated for up to 3.5 to 4 years of treatment. dovepress.compsychiatrist.comnih.govcambridge.orgpharmacytimes.com These studies indicate that OLZ/SAM can maintain schizophrenia symptom control and stabilize weight over the long term. dovepress.compsychiatrist.comnih.govpharmacytimes.com

In a 4-year open-label extension study, clinical symptoms remained stable in patients with schizophrenia, schizophreniform disorder, or bipolar I disorder treated with OLZ/SAM. psychiatrist.compharmacytimes.com The study reported small changes in body weight at 2 years (0.84 kg) and 4 years (2.65 kg). psychiatrist.com Changes in lipid and glycemic parameters were minimal. psychiatrist.com Another 52-week open-label extension study in patients with schizophrenia showed sustained improvement in symptoms and early stabilization of changes in body weight after approximately 6 weeks of treatment, with limited subsequent change through the end of the study. cambridge.org

Data Table 2: Long-Term Outcomes with OLZ/SAM Treatment

Study DurationConditionMean Weight ChangeMean Waist Circumference ChangeClinical Symptom StabilityCitation
Up to 4 yearsSchizophrenia, Schizophreniform Disorder, BD-I2.65 kg (at 4 years)1.37 cm (at 4 years)Stable psychiatrist.compharmacytimes.com
52 weeksSchizophrenia1.86 kgNot specifiedSustained improvement cambridge.org

Efficacy in Other Conditions (e.g., Chemotherapy-Induced Nausea and Vomiting, Treatment-Resistant Depression with Fluoxetine)

Beyond its primary indications in schizophrenia and bipolar disorder, this compound has shown efficacy in other conditions, including chemotherapy-induced nausea and vomiting (CINV) and treatment-resistant depression (TRD) when combined with fluoxetine.

In treatment-resistant depression, the combination of this compound and fluoxetine has demonstrated superior efficacy compared to either agent alone. psychiatryonline.orgdovepress.commedigraphic.com This combination has been found to produce significantly greater improvement in depressive symptoms and higher response rates in patients who have not adequately responded to prior antidepressant treatments. dovepress.commedigraphic.com While some studies suggest that the combination may lead to faster symptom reduction, the difference in efficacy at later endpoints compared to monotherapy may vary. dovepress.combmj.com Evidence from prospective studies supports the efficacy of the this compound/fluoxetine combination in TRD, which can be sustained with longer-term treatment. medigraphic.compsychiatrist.com

Data Table 3: Efficacy of this compound in Other Conditions

ConditionCombination/MonotherapyKey FindingsCitation
Chemotherapy-Induced Nausea and VomitingMonotherapy (adjunctive)Effective for breakthrough emesis (60.9% complete response for emesis); statistically and clinically superior for rescue and prevention. jmatonline.comnih.govpharmacypractice.org
Treatment-Resistant DepressionCombination with FluoxetineSuperior efficacy over monotherapy; faster symptom reduction; sustained efficacy in longer-term treatment. psychiatryonline.orgdovepress.commedigraphic.combmj.compsychiatrist.com

Adverse Effects and Mechanistic Research

Metabolic Dysregulation

Metabolic dysregulation is a prominent concern with olanzapine treatment. This includes significant weight gain, dyslipidemia, and disturbances in glucose metabolism. frontiersin.orgplos.orgspandidos-publications.comjpionline.org The risk of developing metabolic syndrome is elevated in patients receiving atypical antipsychotics, particularly this compound and clozapine (B1669256). spandidos-publications.commdpi.com While weight gain is a major contributor to metabolic issues, studies suggest that this compound can also induce metabolic dysregulation through mechanisms independent of weight gain. srce.hrscielo.brnsj.org.sa

Weight Gain Mechanisms

This compound-induced weight gain is a well-documented adverse effect, often attributed to its complex receptor binding profile and subsequent effects on appetite regulation and energy metabolism. frontiersin.orgplos.orgjpionline.orgnih.gov

Role of Histamine (B1213489) H1 and Muscarinic M3 Receptor Antagonism

Antagonism at histamine H1 (H1) and muscarinic M3 (M3) receptors is considered a significant factor in this compound-induced weight gain and hyperphagia (increased food intake). frontiersin.orgplos.org this compound has high binding affinities for both H1 and M3 receptors. plos.org Blocking H1 receptors can stimulate AMP-activated protein kinase (AMPK) activity in the hypothalamus, which is involved in regulating feeding behavior. frontiersin.orgplos.org Studies in rats have shown that this compound can modulate histaminergic neurotransmission, leading to increased food intake and weight gain. plos.org Similarly, antagonism of M3 receptors has been correlated with weight gain and increased food consumption. frontiersin.org this compound and clozapine, both M3 antagonists, have been reported to increase M3 receptor binding density in brain regions associated with appetite regulation, contributing to increased weight and food intake. frontiersin.org

Association with 5-HT2C Antagonism

Antagonism of serotonin (B10506) 5-HT2C (5-HT2C) receptors also plays a crucial role in this compound-induced hyperphagia and weight gain. frontiersin.orgplos.orgnih.gov this compound exhibits high affinity for 5-HT2C receptors. frontiersin.orgmims.com Studies in mice have demonstrated that this compound-induced hyperphagia and weight gain are reduced in mice lacking the 5-HT2C receptor, highlighting the importance of this receptor in the effect. frontiersin.org Blocking 5-HT2C receptors can affect pathways in brain areas involved in appetite regulation, contributing to increased food consumption. frontiersin.org

Impact on WNT Signaling Pathway (TCF7L2)

Recent research suggests that the Wnt signaling pathway, particularly its key effector TCF7L2 (Transcription Factor 7-Like 2), is involved in this compound-induced weight gain and insulin (B600854) resistance. frontiersin.orgnih.govnih.gov TCF7L2 plays important metabolic functions in various tissues, including the liver, skeletal muscle, adipose tissue, and pancreas. frontiersin.orgnih.gov Studies in mice have shown that this compound treatment can significantly increase TCF7L2 protein expression in the liver, skeletal muscle, and adipose tissues, which correlates with increased body weight and insulin resistance. frontiersin.orgnih.gov This suggests that altered TCF7L2 expression may be linked to this compound's effects on metabolic tissues. frontiersin.orgnih.gov Furthermore, mice with pancreatic β-cell-specific TCF7L2 deletion were found to be more susceptible to metabolic abnormalities after this compound administration, indicating a central role of TCF7L2 in β cells for these effects. frontiersin.org

Dose-Dependent Effects on Weight Gain

While some evidence suggests a dose-dependent increase in weight gain with this compound, particularly at higher doses, other studies indicate that patients are at risk of weight gain regardless of the dose. nih.govuzh.chpsychiatrist.compsychiatryonline.orgresearchgate.net A prospective cohort study found that while weight gain was not strictly associated with this compound dose, it was larger for doses greater than or equal to 10 mg/day compared to lower doses. nih.govuzh.chresearchgate.net However, the lack of a major dose-dependent pattern in some analyses emphasizes that metabolic monitoring is crucial for all patients treated with this compound, irrespective of the dosage. nih.govuzh.chresearchgate.net

Here is a table summarizing weight change data from a study comparing this compound with this compound/samidorphan (B1681425):

Treatment GroupMean Percent Change in Body Weight at Week 12Mean Weight Gain (kg) at Week 12Risk of ≥7% Weight Gain (Odds Ratio vs. OLZ/SAM)Risk of ≥10% Weight Gain (Odds Ratio vs. OLZ/SAM)
This compound + Placebo4.1%2.9 kg1.6 (not statistically significant) psychiatryonline.org2.7 times greater psychiatryonline.org
This compound + Samidorphan2.6%1.9 kg1 (reference)1 (reference)

Note: Data extracted from a study comparing this compound with this compound/samidorphan. psychiatryonline.org

Impaired Glucose Tolerance and Diabetes Mellitus

This compound treatment is associated with an increased risk of impaired glucose tolerance and the development of diabetes mellitus. frontiersin.orgspandidos-publications.comfrontiersin.orgresearchgate.netelifesciences.org This can occur relatively rapidly and may present with severe glucose dysregulation. njmonline.nl While weight gain contributes to insulin resistance and the risk of diabetes, this compound can also directly impact glucose metabolism through various mechanisms. scielo.brnsj.org.saresearchgate.net

Proposed mechanisms include effects on pancreatic beta cells, leading to impaired insulin secretion. elifesciences.org Studies have shown that this compound can inhibit insulin secretion by pancreatic beta cells and induce misfolding of proinsulin in the endoplasmic reticulum. elifesciences.org Furthermore, antagonism of muscarinic M3 receptors on pancreatic beta cells may disrupt the parasympathetic control of insulin secretion. mdpi.comwileymicrositebuilder.com this compound's effects on the liver, including increased hepatic glucose synthesis, also contribute to elevated blood glucose levels and insulin resistance. spandidos-publications.com The involvement of the Wnt signaling pathway and TCF7L2 in insulin resistance alongside weight gain has also been demonstrated. frontiersin.orgnih.govnih.gov

In a study comparing this compound and risperidone (B510), impaired glucose tolerance was observed in a notable percentage of this compound-treated patients. researchgate.net

Here is a table summarizing impaired glucose tolerance in a study comparing this compound and risperidone:

Treatment GroupPercentage of Patients with Impaired Glucose Tolerance
This compound33% researchgate.net
Risperidone20% researchgate.net

Note: Data from a study involving schizophrenic patients. researchgate.net

Insulin resistance is considered a primary mechanism for the development of type II diabetes in patients treated with antipsychotics, resulting from multiple factors including increased body mass and direct effects on glucose metabolism. researchgate.net

This compound is an atypical antipsychotic medication used primarily in the treatment of schizophrenia and bipolar disorder. While effective, its use is associated with a range of adverse effects, particularly metabolic and cardiovascular issues, as well as neurological symptoms. This article focuses on the mechanistic research and findings related to specific adverse effects of this compound.

Neurological and Extrapyramidal Symptoms (EPS) this compound is generally associated with a lower risk of extrapyramidal symptoms (EPS) compared to many first-generation antipsychotics and some other second-generation agents.dovepress.comresearchgate.netnih.govEPS are drug-induced movement disorders resulting from the blockade of dopamine (B1211576) D2 receptors in the nigrostriatal pathway.nih.govpsychdb.comThis blockade can lead to an imbalance between dopaminergic and cholinergic activity.psychdb.comWhile less common with this compound, EPS such as dystonia, akathisia, and parkinsonism can still occur.researchgate.netnih.govThe risk of EPS is correlated with the degree of D2 receptor occupancy.ementalhealth.caAlthough this compound has high occupancy at 5-HT2A receptors and moderate antagonism at muscarinic receptors, its relatively low D2 receptor affinity in certain pathways is thought to contribute to its lower EPS profile compared to some other antipsychotics.mims.comdovepress.comHowever, EPS can occur even at lower doses in susceptible individuals.researchgate.net

Tardive Dyskinesia (TD)

Tardive dyskinesia is characterized by involuntary movements, typically affecting the orofacial region, trunk, and limbs, which can occur following prolonged exposure to neuroleptic medications. nih.gov Compared to first-generation antipsychotics, this compound is associated with a relatively lower risk of inducing TD. wikipedia.orgnih.govpsychiatryonline.org However, cases of this compound-induced TD have been reported. nih.govnih.govresearchgate.net

The exact pathophysiological mechanisms underlying TD are not fully understood. nih.govmedscape.com One proposed mechanism involves the development of striatal dopamine receptor supersensitivity due to chronic dopamine blockade by antipsychotics. medscape.com this compound has a higher D2 receptor occupancy than some other atypical antipsychotics like clozapine or quetiapine (B1663577), which has been suggested as a possible factor in the development of tardive dystonia in some cases, although the precise mechanisms remain unclear. nih.gov Some research indicates that this compound's antagonistic effect on 5-HT3 receptors might contribute to the improvement of dyskinetic disorders. nih.gov Studies have demonstrated that this compound treatment can lead to a significant reduction in TD symptoms in some patients. nih.gov

Akathisia

Akathisia is described as a subjective feeling of inner restlessness often accompanied by a compelling urge to move. europeanreview.org It is a common extrapyramidal symptom associated with antipsychotic treatment. wikipedia.orgnih.govrsdjournal.org The primary theorized mechanism for akathisia involves low dopaminergic tone, potentially due to an imbalance of dopamine, serotonin, and noradrenergic systems in the basal ganglia. rsdjournal.orgdtic.mil Blockade of dopamine D2 receptors is considered a main mechanism behind antipsychotic-induced movement disorders, including akathisia, by inhibiting nigrostriatal signaling. rsdjournal.org Antipsychotics with a higher affinity for the D2 receptor compared to the 5-HT2A receptor may have an increased potential to cause akathisia. rsdjournal.org While this compound is generally considered to have a lower propensity for causing extrapyramidal symptoms, including akathisia, compared to some other antipsychotics, cases have been reported even at regular clinical dosages. nih.govsop.org.tw

Neuroleptic Malignant Syndrome (NMS)

Neuroleptic Malignant Syndrome is a rare, potentially life-threatening adverse reaction associated with antipsychotic medications, characterized by hyperthermia, muscle rigidity, altered mental status, and autonomic dysfunction. isciii.esscholarsresearchlibrary.comresearchgate.net Although more commonly associated with high-potency typical antipsychotics, NMS can also occur with atypical antipsychotics, including this compound. isciii.esscholarsresearchlibrary.comresearchgate.netelsevier.es The incidence of NMS with this compound is considered extremely rare. scholarsresearchlibrary.com

The exact pathophysiology of NMS is not fully elucidated, but it is often attributed to dopamine blockade, particularly of D2 receptors. isciii.esresearchgate.net Sympathetic nervous system activation or dysfunction may also play a significant role. scholarsresearchlibrary.com Some studies suggest an overlap in clinical features between this compound-induced NMS and serotonin syndrome, potentially indicating similarities in underlying pathophysiological mechanisms. researchgate.net Atypical presentations of NMS due to this compound use have been reported. scholarsresearchlibrary.com

Sedation and Somnolence

Sedation and somnolence are common adverse effects associated with this compound. wikipedia.orgnih.govresearchgate.net this compound's action on histamine H1 receptors is strongly associated with its sedative effects. patsnap.comnih.govpsychiatrist.com Studies have found that this compound has a high affinity for histamine H1 receptors, which may explain its relatively large sedative effect. nih.govpsychiatrist.com

Research indicates that this compound is associated with increased rates of somnolence relative to placebo. nih.gov In studies evaluating somnolence among various antipsychotics, this compound has been classified as having moderate somnolence potential. nih.gov Approximately 30% of patients receiving this compound in clinical studies have reported somnolence or sedation. researchgate.net This effect can persist for up to 24 hours after treatment. researchgate.net

Data from clinical studies on somnolence incidence with different this compound dose ranges:

This compound Dose RangeIncidence of Somnolence
2.5 mg, 5 mg, or 7.5 mg/day20% (N=65) nih.govpsychiatrist.com
7.5 mg, 10 mg, or 12.5 mg/day29.7% (N=64) nih.govpsychiatrist.com
12.5 mg, 15 mg, or 17.5 mg/day39.1% (N=69) nih.govpsychiatrist.com
Placebo16.2% (N=68) nih.govpsychiatrist.com

Seizures

While the incidence is generally low, this compound can lower the seizure threshold and induce epileptiform discharges. researchgate.netnih.govresearchgate.net Clinical seizures are considered a rare occurrence in patients treated with this compound for primary psychiatric disorders. researchgate.netnih.govresearchgate.net

Possible mechanisms postulated to contribute to seizures with antipsychotics, including this compound, include dopamine D2 receptor antagonism, histaminergic H1 antagonism, alpha-1 antagonism, chronic alpha-2 receptor and sigma 1 receptor changes, and reduction of GABA neurotransmission. researchgate.netnih.gov this compound's affinity profile for various receptors compared to other antipsychotics has been hypothesized to contribute to its lower risk of decreasing the seizure threshold. nih.gov Premarketing studies indicated a seizure incidence of 0.88% with this compound, comparable to some conventional antipsychotics. nih.gov Postmarketing surveillance remains important to monitor for this potential adverse effect. researchgate.net

Anticholinergic Effects (e.g., Dry Mouth, Constipation, Blurred Vision)

This compound's antagonism of muscarinic acetylcholine (B1216132) receptors is associated with anticholinergic side effects such as dry mouth, constipation, and blurred vision. wikipedia.orgpatsnap.comresearchgate.netakjournals.com These effects occur because muscarinic receptors are involved in the regulation of various bodily functions by the parasympathetic nervous system. patsnap.com

Dry mouth is a frequently reported anticholinergic effect of this compound. wikipedia.orgakjournals.com Constipation is also recognized as a common issue among patients receiving antipsychotics, including this compound, and is suggested to be related to anticholinergic and antiserotonergic effects. researchgate.net Blurred vision is another potential anticholinergic effect. patsnap.comresearchgate.net While this compound does induce anticholinergic effects, some research suggests that the rates of certain anticholinergic-like events, such as blurred vision, dry mouth, and constipation, may be relatively low compared to rates anticipated based on in vitro pharmacology. researchgate.netnih.gov

Endocrine System Effects

This compound is associated with metabolic side effects, including effects on the endocrine system. wikipedia.orgdovepress.combioscientifica.com These effects can include significant weight gain, increased glucose levels, and increased cholesterol levels. wikipedia.orgdovepress.combioscientifica.com this compound and clozapine have been identified as having a more marked effect on weight gain and hypercholesterolemia compared to many other antipsychotics and are linked to the development of insulin resistance and new-onset type 2 diabetes mellitus. bioscientifica.com

Potential mechanisms for atypical antipsychotic-induced metabolic effects include modulation of neurotransmitter action at the central level, involvement of body weight regulatory hormones like leptin and ghrelin leading to increased appetite, altered adipose tissue endocrine function, and a low-grade inflammatory state in adipose tissue. dovepress.com this compound has been shown to affect lipid biosynthesis enzymes and lipid metabolism in peripheral tissues like the liver and adipose tissue. dovepress.combioscientifica.com While the exact mechanism is still unclear, proposed pathways include this compound-induced inflammation and reduction in adiponectin. bioscientifica.com

Studies in healthy men have shown that short-term this compound treatment can elevate serum prolactin levels and induce insulin resistance without immediately causing measurable changes in body weight or fat mass. universiteitleiden.nl Both oral standard tablets and orally disintegrating tablets of this compound similarly increased mean prolactin concentrations and shifted the timing of maximal prolactin concentration. universiteitleiden.nl They also significantly elevated the HOMA index for insulin resistance. universiteitleiden.nl These endocrine changes occurring early in treatment may be involved in the pathogenesis of later metabolic adverse effects. universiteitleiden.nl

Prolactin Levels

Antipsychotic drugs, including this compound, can elevate prolactin levels by blocking dopamine D2 receptors in the tuberoinfundibular pathway of the brain. frontiersin.org While this compound is considered to have a lower propensity for significantly increasing prolactin compared to some other antipsychotics like risperidone and amisulpride (B195569), studies have reported varying degrees of association. tewv.nhs.uk, cpn.or.kr Prevalence rates of this compound-induced hyperprolactinemia have been reported to range between 6% and 60%. frontiersin.org, cpn.or.kr Some studies indicate that this compound is associated with mild and transient hyperprolactinemia. cpn.or.kr However, other research suggests that while baseline prolactin levels in patients receiving this compound may not be initially high, they can double over baseline levels after medication administration. researchgate.net One study noted an increase in the number of patients with hyperprolactinemia over time with this compound treatment, rising from 23.6% at baseline to 40% at three months. researchgate.net

Hyperprolactinemia can lead to reproductive morbidities and sexual dysfunction. nih.gov In a study of hyperprolactinemic patients with schizophrenia who switched to this compound, significant reductions in mean serum prolactin levels were observed in both males and females. nih.gov This reduction was associated with significantly increased free testosterone (B1683101) levels in male patients, and some female patients experienced improved menstrual cycling and resolution of galactorrhea and gynecomastia. nih.gov

Hypothyroidism

The relationship between this compound and thyroid function has been investigated, with some studies suggesting an association with altered thyroid hormone levels. Research indicates that antipsychotic use, particularly quetiapine and this compound, is associated with low free thyroxine (fT4). jwatch.org One study found that patients taking quetiapine and this compound had significantly lower T4 levels compared to healthy individuals, without a corresponding change in TSH. bioscientifica.com This reduction in fT4 could potentially be an underrecognized mechanism contributing to weight gain in individuals taking these medications. jwatch.org While some studies on this compound and thyroid effects are limited, and FDA labeling for this compound does not explicitly mention thyroid issues, the association with low fT4 has been noted in research. nih.gov, jwatch.org

Hyponatremia

Hyponatremia, characterized by low blood sodium levels, is a potential adverse effect associated with antipsychotic use, including atypical antipsychotics like this compound. bibliomed.org, nih.gov The mechanism behind antipsychotic-induced hyponatremia is thought to involve the development of the Syndrome of Inappropriate Antidiuretic Hormone (SIADH). bibliomed.org SIADH leads to the body retaining too much water, diluting serum sodium. hpfb-dgpsa.ca While available data are mainly in the form of case reports and few observational studies, hyponatremia has been reported with this compound. bibliomed.org One study based on cases reported to the WHO International Drug Monitoring Collaboration found this compound to be the second most common atypical antipsychotic associated with hyponatremia/SIADH after risperidone. nih.gov However, due to study limitations and the presence of confounding factors, a definitive link between this compound use and the development of SIADH and hyponatremia could not always be confirmed, though a possible link could not be ruled out. hpfb-dgpsa.ca

Specific Patient Populations and Risk Factors

The use of this compound in certain patient populations necessitates careful consideration due to increased risks of specific adverse outcomes.

Geriatric Patients with Dementia (Increased Risk of Death)

This compound is not approved for the treatment of patients with dementia-related psychosis due to an increased risk of death and cerebrovascular adverse events in this population. droracle.ai Pooled analyses of clinical trials in elderly patients with dementia-related psychosis have shown a significantly greater incidence of death in this compound-treated patients compared to those receiving placebo. droracle.ai For instance, in one analysis, the incidence of death was 3.5% in this compound-treated patients versus 1.5% in placebo-treated patients. droracle.ai Cerebrovascular adverse events, such as stroke and transient ischemic attack, including fatalities, have also been reported in elderly patients with dementia-related psychosis treated with this compound. droracle.ai, psychiatryonline.org The increased risk of mortality in elderly patients with dementia treated with atypical antipsychotics, including this compound, has been noted in multiple sources. droracle.ai, pharmacytimes.com, nih.gov The risk of death may also accumulate with time and higher doses of atypical antipsychotics like this compound. pharmacytimes.com

Pregnancy and Neonatal Outcomes

Information regarding the safety of this compound during pregnancy is based on available studies and case reports. While this compound is a pregnancy category C drug, meaning animal reproduction studies have shown an adverse effect on the fetus but there are no adequate and well-controlled studies in humans, there is no unequivocal evidence of harm to the fetus. researchgate.net Based on most available data from studies involving a significant number of pregnancies exposed to this compound in the first trimester, it is not likely that taking this compound during pregnancy will increase the risk of major birth defects beyond the baseline risk. firstexposure.ca However, some studies have reported higher rates of certain adverse pregnancy or newborn outcomes with second-generation antipsychotic exposure, although these findings may be influenced by other factors such as the mother's underlying mental health condition or concomitant medications. firstexposure.ca

Studies have reported conflicting results regarding the association between this compound use in pregnancy and outcomes such as low birth weight or preterm delivery. nih.gov Some studies suggest a potential increase in the chance of gestational diabetes with this compound use during pregnancy. nih.gov, womensmentalhealth.org If this compound is used in late pregnancy, monitoring the newborn for withdrawal-like symptoms after birth is suggested, as temporary symptoms such as unusual muscle movements, respiratory and feeding issues, low blood sugar, and agitation have been reported. firstexposure.ca, nih.gov this compound does cross the placenta and enters breast milk in small amounts. mims.com, nih.gov While side effects were not reported in most infants exposed through breastmilk, a small number of infants in one study experienced symptoms like irritability, tremors, and sleep disturbances. nih.gov

Hepatic and Renal Impairment Considerations

This compound is extensively metabolized in the liver, primarily through direct glucuronidation and oxidation by CYP450 isoenzymes (CYP1A2 and to a lesser extent CYP2D6). mims.com Only a small percentage of the drug (about 7%) is excreted unchanged. nih.gov, droracle.ai Due to this extensive metabolism, hepatic impairment may be expected to reduce the clearance of this compound. fda.gov While some small single-dose studies did not reveal major alterations in this compound pharmacokinetics in subjects with hepatic impairment, caution is advised in patients with signs or symptoms of hepatic impairment, those with pre-existing conditions affecting hepatic reserve, and those taking potentially hepatotoxic drugs. nih.gov, fda.gov Periodic assessment of transaminases is recommended in patients with significant hepatic disease. fda.gov

For patients with renal impairment, dosage adjustment is generally not required as this compound is highly metabolized and only a small amount is excreted unchanged by the kidneys. nih.gov, droracle.ai Studies have shown similar pharmacokinetic characteristics of this compound in patients with severe renal impairment and normal subjects. droracle.ai, fda.gov this compound is not removed by dialysis. fda.gov Despite these findings, caution should be exercised when using this compound in patients with renal impairment due to limited clinical experience in this population. hres.ca

Drug Drug Interactions and Polypharmacy

Interactions Affecting Olanzapine Metabolism (CYP1A2, CYP2D6, UGT1A4 Inducers/Inhibitors)

This compound is primarily metabolized in the liver through direct glucuronidation and oxidation by cytochrome P450 (CYP) isoenzymes, notably CYP1A2 and, to a lesser extent, CYP2D6. mims.comgpnotebook.com Substances that inhibit or induce these enzymes can significantly impact this compound plasma concentrations.

Interactive Table 1: Key Enzyme Interactions Affecting this compound Metabolism

EnzymeType of InteractionInteracting SubstanceEffect on this compound MetabolismEffect on this compound Plasma Concentration
CYP1A2InhibitionFluvoxamine (B1237835)Decreased clearanceIncreased
CYP1A2InductionCarbamazepine (B1668303)Increased clearanceDecreased
CYP1A2InductionSmokingIncreased clearanceDecreased
CYP2D6InhibitionParoxetine (B1678475)Decreased metabolism (lesser extent)Potential increase (less significant than CYP1A2 inhibition)
UGT1A4InductionCarbamazepineIncreased glucuronidationDecreased

Fluvoxamine (CYP1A2 Inhibitor)

Fluvoxamine, a selective serotonin (B10506) reuptake inhibitor (SSRI), is a known inhibitor of CYP1A2. wikipedia.orgmims.com Concomitant administration of fluvoxamine with this compound decreases the clearance of this compound, leading to increased plasma concentrations. psychopharmacologyinstitute.com Studies have shown that fluvoxamine can result in a mean increase in this compound Cmax of 54% in female non-smokers and 77% in male smokers. psychopharmacologyinstitute.com

Carbamazepine (CYP1A2 Inducer)

Carbamazepine, an anticonvulsant, is a potent inducer of CYP1A2 and potentially UGT enzymes. wikipedia.orgmims.comcafermed.comnih.gov Carbamazepine therapy has been shown to cause an approximate 50% increase in the clearance of this compound, likely due to the induction of CYP1A2 activity. psychopharmacologyinstitute.comcafermed.comcambridge.org This increased clearance results in decreased serum concentrations of this compound. cafermed.comcambridge.org Higher daily doses of carbamazepine may lead to an even greater increase in this compound clearance. psychopharmacologyinstitute.com

Smoking (CYP1A2 Inducer)

Smoking, specifically the polycyclic aromatic hydrocarbons in cigarette smoke (not nicotine), induces hepatic CYP1A2 enzymes. gpnotebook.comnih.govnih.gov This induction accelerates the metabolism of this compound, leading to increased clearance and consequently lower serum concentrations in smokers compared to non-smokers. gpnotebook.comnih.govnih.govnbhnetwork.org Studies indicate that this compound clearance may be 37% to 48% higher in smokers. nih.gov This effect can necessitate higher this compound doses to achieve therapeutic effects in patients who smoke. gpnotebook.comnih.govnbhnetwork.org Maximum induction of CYP1A2 appears to be achieved with smoking around 10 cigarettes per day. nih.gov

Paroxetine (CYP2D6 Inhibitor)

Paroxetine, another SSRI, is primarily metabolized by and is an inhibitor of CYP2D6. wikipedia.orgmims.com While this compound is metabolized to a lesser extent by CYP2D6, co-administration with paroxetine could potentially decrease this compound metabolism and lead to increased plasma concentrations, although the clinical significance of this interaction is generally considered less pronounced compared to CYP1A2 inhibition. psychopharmacologyinstitute.comgpnotebook.com

Pharmacodynamic Interactions (e.g., CNS depressants, Hypotensive Agents)

This compound exhibits central nervous system (CNS) depressant effects and can also cause hypotension due to its alpha-1 adrenergic blocking activity. singlecare.comnih.govmayoclinic.orgdrugs.com Co-administration with other agents possessing similar properties can result in additive pharmacodynamic effects. singlecare.commayoclinic.orgdrugs.com

Interactive Table 2: Key Pharmacodynamic Interactions with this compound

Interacting Drug ClassExample AgentsPotential Pharmacodynamic Effect with this compoundClinical Implication
CNS DepressantsBenzodiazepines, AlcoholIncreased sedation, respiratory depressionEnhanced drowsiness, impaired cognitive function, potentially life-threatening respiratory effects
Hypotensive AgentsAntihypertensive medicationsEnhanced hypotensive effectsIncreased risk of orthostatic hypotension and syncope

Benzodiazepines (Risk of Respiratory Depression)

The co-administration of this compound with benzodiazepines, which are CNS depressants, can potentiate CNS depression, leading to increased sedation and a risk of respiratory depression. mims.commayoclinic.orgdrugs.comnih.govnih.govmaimonidesem.orgpharm-so-hard.commedindia.net While the pharmacokinetic explanation for this interaction is not fully elucidated, post-marketing reports have associated the concomitant use of intramuscular this compound and parenteral benzodiazepines with an increased risk of respiratory depression, leading to warnings against this combination. nih.govnih.govmaimonidesem.orgpharm-so-hard.comaliem.com Some studies and guidelines suggest separating the administration of intramuscular this compound and parenteral benzodiazepines by at least 60 minutes if co-administration is deemed necessary. maimonidesem.orgaliem.com Patients with acute alcohol intoxication may be at a higher risk of adverse events when intramuscular this compound is administered with benzodiazepines. nih.govaliem.com

Alcohol

Concurrent use of this compound and alcohol can intensify central nervous system (CNS) depressant effects, such as dizziness, drowsiness, and impaired concentration and judgment. goodrx.comdrugs.comwellrx.com This combination may elevate the risk of falls and injuries. goodrx.comwellrx.com There is also a concern that alcohol consumption could potentially reduce the effectiveness of this compound. goodrx.comwww.nhs.uk While there is no strict contraindication for consuming alcohol with this compound, it is generally advised to do so cautiously and in moderation, with some sources recommending avoidance altogether, especially during the initial phase of treatment. www.nhs.uksinglecare.com

Lithium or Valproate (Increased Tremor, Dry Mouth, Weight Gain)

This compound is sometimes used in combination with lithium or valproate for the treatment of acute manic or mixed episodes associated with bipolar I disorder. drugbank.com While the addition of this compound to lithium or valproate monotherapy has demonstrated superior efficacy in treating manic and mixed episodes, this combination can result in a higher incidence of certain treatment-emergent symptoms. nih.gov

Studies have shown that this compound administered with lithium or valproate can lead to increased levels (≥10%) of tremor, dry mouth, increased appetite, and weight gain. europa.eueuropa.eumedsafe.govt.nz Speech disorder has also been reported commonly with this combination. nih.govmedsafe.govt.nz Specifically, during acute treatment (up to 6 weeks) with this compound in combination with lithium or divalproex, an increase of ≥ 7% from baseline body weight occurred in a notable percentage of patients. europa.eueuropa.eu

Despite the potential for increased side effects, multiple doses of this compound have not been found to significantly influence the kinetics of lithium or the steady-state plasma concentrations of valproate, suggesting that dosage adjustments of lithium or valproate may not be required based on pharmacokinetics when combined with this compound. psychopharmacologyinstitute.com However, the concomitant administration of lithium with neuroleptic agents, including atypical antipsychotics like this compound, may increase the risk of extrapyramidal reactions and neurotoxicity. nih.govpsychiatrienet.nl

Apomorphine (B128758)

The therapeutic efficacy of apomorphine can be decreased when used in combination with this compound. drugbank.commedindia.netdrugbank.com This interaction is attributed to the pharmacodynamic antagonism between this compound, a dopamine (B1211576) antagonist, and apomorphine, a dopamine agonist. medscape.comdrugs.com Coadministration is generally advised to be avoided or an alternate drug used. medscape.comdrugs.com If concomitant use is unavoidable, monitoring for altered efficacy of apomorphine and increased side effects such as sedation or hypotension is recommended. drugs.com Both this compound and apomorphine have been associated with sedation, hypotension, and QT interval prolongation, and additive pharmacodynamic effects may occur when used together. drugs.com

Antihypertensive Agents

This compound, due to its potential for inducing hypotension, particularly orthostatic hypotension, may enhance the effects of certain antihypertensive agents. goodrx.comsinglecare.compsychopharmacologyinstitute.com This interaction is thought to be due to the alpha-1 adrenergic blocking activity of atypical antipsychotics like this compound, which can lead to excessive hypotensive effects when combined with blood pressure-lowering medications. singlecare.com Caution should be exercised when these medications are taken together, with increased monitoring for low blood pressure. singlecare.com Examples of antihypertensive agents that may interact with this compound include ACE inhibitors and calcium channel blockers like amlodipine. singlecare.commedindia.net

QTc Prolongation Risk with Concomitant Medications

This compound has been associated with QTc prolongation, although the mean change may be less pronounced compared to some other antipsychotics. mdedge.comnih.gov However, the risk of QTc prolongation can be increased when this compound is combined with other medications known to prolong the QTc interval. drugbank.comemra.orgmedscape.comdrugs.comdroracle.ai This can lead to cardiac conduction abnormalities, including life-threatening arrhythmias such as Torsades de Pointes. emra.orgsinglecare.comdrugs.comdroracle.ai

Concomitant use of this compound and medications known to cause long QT syndrome can result in potentially deadly risks. singlecare.com Medications that may increase the risk of QTc prolongation when combined with this compound include certain antiarrhythmics, antibiotics (e.g., macrolides), antidepressants, and other antipsychotics. singlecare.commedscape.comdroracle.ainih.gov Risk factors that can compound this effect include electrolyte abnormalities (especially hypokalemia and hypomagnesemia), female gender, bradycardia, and pre-existing cardiovascular conduction disorders. emra.orgdroracle.ai Regular electrocardiogram monitoring is recommended when this compound is prescribed, particularly when combined with other drugs that pose a risk of QTc prolongation. emra.orgnih.gov

Advanced Research Methodologies and Future Directions

Therapeutic Drug Monitoring (TDM) and its Clinical Utility

Therapeutic Drug Monitoring (TDM) of olanzapine involves measuring its concentration in plasma to guide dosing decisions and optimize treatment outcomes. This compound's metabolism can be influenced by various factors, including age, gender, body weight, smoking status, and drug interactions, all of which can impact efficacy and tolerability dovepress.comnih.gov. TDM helps evaluate medication plasma levels to ensure adequate dosing for efficacy and reduce toxicity risk dovepress.comnih.gov.

TDM can be particularly valuable in specific patient populations, such as the elderly, those with hepatic or renal impairment, in cases of suspected non-adherence, and in patients with comorbid medical conditions affecting this compound metabolism dovepress.comnih.gov. While optimal serum levels are suggested to be between 20 to 40 ng/mL, levels exceeding 80–100 ng/mL may increase the likelihood of adverse events and toxicity dovepress.comnih.gov. Some studies suggest a narrower therapeutic range of 20–40 ng/mL for optimal response in schizophrenia and schizophrenia spectrum disorders nih.gov.

Research indicates a relationship between clinical outcomes and plasma this compound levels, although not all studies have consistently observed these associations nih.gov. TDM can assist in assessing adherence and may play a role in limiting dosage to minimize the risk of long-term toxicity researchgate.net. Studies have shown that factors like dose, smoking status, sex, age, and body weight together explain a significant portion of the variance in plasma this compound concentrations researchgate.net. For instance, female non-smokers tend to have higher plasma concentrations for a given dose compared to male smokers researchgate.net. The ratio of this compound to its metabolite, N-desmethyl-olanzapine, may also assist in determining individual metabolic differences plos.org.

Despite its potential utility, this compound plasma levels are not routinely obtained, highlighting the need for further study on their clinical utility dovepress.com. Guidelines from organizations like the Arbeitsgemeinschaft für Neuropsychopharmakologie und Pharmakopsychiatrie strongly recommend TDM for this compound plasma levels for dose adjustment, especially in cases of adverse reactions, non-response, or drug-drug interactions nih.gov. Research efforts continue to explore the feasibility and effectiveness of implementing TDM for this compound in clinical practice hra.nhs.uk.

Omics Technologies in this compound Research (e.g., Metabolomics, Proteomics)

Omics technologies, such as metabolomics and proteomics, are being increasingly applied to understand the complex mechanisms underlying this compound's effects and to identify biomarkers associated with treatment response and adverse effects.

Metabolomics, the study of small molecule metabolites, has been used to explore the metabolic regulatory mechanisms of this compound, particularly in the context of conditions like schizophrenia with violent aggression wjgnet.com. Studies have screened for differentially abundant metabolites in patients before and after this compound treatment to identify related metabolic pathways wjgnet.com. For example, research has indicated that this compound treatment can effectively regulate metabolic pathways such as alanine, aspartate, and glutamate (B1630785) metabolism and arginine biosynthesis pathways, which appear to be key in treating aggressive schizophrenia wjgnet.com.

Metabolomics-based approaches have also been employed to understand this compound-induced weight gain. Studies in patients have observed significant increases in plasma levels of lysophosphatidylcholine (B164491) (LysoPC) and lysophosphatidylethanolamine (LysoPE) after this compound treatment, with changes in LysoPC levels potentially contributing to weight gain sci-hub.sefrontiersin.org. These findings suggest that metabolomics can facilitate the identification of biomarkers linked to metabolic disorders caused by antipsychotics sci-hub.se.

Furthermore, metabolomics profiling has been used in conjunction with genetic polymorphism analysis to assess oxidative stress-related metabolite changes in patients treated with this compound oup.com. These studies aim to understand how genetic variations influence the metabolic impact of this compound oup.com.

While the search results mention metabolomics extensively, specific detailed research findings on proteomics in this compound research were less prominent in the provided snippets. However, the general application of omics technologies suggests a broader effort to understand the molecular changes induced by this compound.

Network Pharmacology and Systems Biology Approaches

Network pharmacology and systems biology approaches are valuable for dissecting the complex interactions of this compound within biological systems. This compound is known to interact with a wide range of receptors, including dopamine (B1211576) (D1 and D2), multiple serotonin (B10506) subtypes, histamine (B1213489), and muscarinic cholinergic receptors litfl.comnews-medical.net. Network pharmacology helps to establish protein-protein interaction networks of the core targets of this compound, providing insights into its multitarget effects wjgnet.com.

By integrating data from metabolomics and network pharmacology, researchers can explore the pathogenesis of conditions treated by this compound and the drug's metabolic regulatory mechanisms wjgnet.com. This integrated approach can help establish a theoretical basis for fundamental research and clinical application wjgnet.com. For instance, the combination of metabolomics and network pharmacology has been used to explore the mechanism of this compound in treating violent aggression in schizophrenia, identifying key metabolic pathways and core protein targets involved wjgnet.com.

Network toxicology analysis, a related approach, has been used to investigate the potential toxic mechanisms of this compound, for example, in relation to acute pancreatitis. This involves predicting gene targets of the drug and determining disease targets to understand how this compound might exert toxic effects through acting on hub genes frontiersin.org.

These systems-level approaches are crucial for moving beyond the study of individual drug targets to understand the holistic impact of this compound on biological networks and pathways.

Development of Novel Formulations and Delivery Systems

Research into novel formulations and delivery systems for this compound aims to improve its pharmacokinetic profile, enhance patient compliance, and offer alternative administration routes. While oral tablets, oral disintegrating tablets (ODT), short-acting intramuscular (IM) injections, and long-acting intramuscular (LAI) injections are currently available, new formulations are under investigation dovepress.com.

The development of parenteral formulations, particularly LAI injections like this compound pamoate, has been a significant advancement to improve compliance in schizophrenia treatment dovepress.comnih.govijpsr.com. This compound pamoate has a prolonged half-life of approximately 30 days, allowing for less frequent administration dovepress.comnih.gov. Studies have demonstrated the efficacy of the depot formulation in delaying the exacerbation of positive symptoms or hospitalization in stabilized patients nih.gov.

Beyond injections, there is ongoing exploration of other non-traditional delivery routes. Recent patents and innovations focus on novel formulations such as oral soluble films, self-nano-emulsion systems, and transdermal patches patsnap.com. The development of self-nano-emulsifying drug delivery systems (SNEDDS) aims to improve this compound's solubility and ensure consistent absorption patsnap.comasianjpr.com. Transdermal delivery systems are also being investigated to provide a non-invasive route for controlled release of this compound through the skin patsnap.comtandfonline.comtandfonline.comnih.gov. Research in this area involves evaluating the permeation of this compound across skin and the effectiveness of chemical enhancers in transdermal delivery systems tandfonline.comtandfonline.comnih.gov.

The development of sustained-release matrix tablets is another area of formulation research, aiming to maintain drug concentration within the therapeutic window over an extended period scholarsresearchlibrary.com.

These advancements in formulations and delivery systems seek to address challenges associated with existing routes, such as variable absorption, the need for frequent dosing, and issues with adherence.

Personalized Medicine and Stratified Treatment Approaches

Personalized medicine approaches for this compound therapy aim to tailor treatment decisions based on individual patient characteristics, including genetic makeup, to predict response and minimize adverse effects. Inter-individual variability in response to this compound is observed, and research is exploring biomarkers that can predict drug response nih.gov.

Pharmacogenomics, the study of how genes influence drug response, is a key component of personalized medicine for this compound. Genetic polymorphisms in enzymes involved in this compound metabolism (such as CYP1A2 and CYP2D6), transporters, and drug targets (like dopamine receptors) may be associated with variations in safety and efficacy tandfonline.commdpi.com. Studies have investigated the association between single nucleotide polymorphisms (SNPs) in various genes and this compound response nih.gov. For example, certain SNPs in the DRD2 gene have been associated with the time until response to this compound in patients with schizophrenia nih.govpharmgkb.orgpsychiatryonline.org. Polymorphisms in DRD2 and DRD3 receptors have been related to clinical response tandfonline.commdpi.com.

Other genetic variants, such as those in LEP and CYP1A2, have also been linked to this compound effectiveness and safety variability tandfonline.com. Research is ongoing to identify clinically actionable genetic variants that can inform prescribing decisions tandfonline.com.

Beyond genetics, other factors contribute to personalized approaches. TDM, as discussed earlier, allows for dose optimization based on individual pharmacokinetic variability nih.gov. Clinical factors like age, gender, body weight, and smoking status significantly influence this compound plasma concentrations and are considered in personalized approaches nih.govcapes.gov.br. Women, for instance, may exhibit higher serum concentrations of this compound, suggesting that lower doses might achieve therapeutic effects and potentially reduce side effects mdpi.com. Hormonal variations across sexes can also influence treatment responsiveness mdpi.com.

The goal of personalized medicine and stratified treatment is to move away from a one-size-fits-all approach, using individual patient data to predict who is most likely to benefit from this compound and who may be at higher risk of adverse effects, thereby optimizing treatment outcomes.

Longitudinal Studies on Long-Term Effects and Outcomes

While the provided search results touch upon the long-term half-life of the LAI formulation and mention studies evaluating its efficacy over several months dovepress.comnih.gov, detailed methodologies and findings of extensive longitudinal studies specifically focusing on the very long-term effects and outcomes of this compound were not extensively covered in the snippets. However, the importance of such studies is implicit in understanding the full impact of a medication used for chronic conditions like schizophrenia and bipolar disorder. Research on the long-term effects would likely investigate aspects such as sustained symptom control, functional recovery, quality of life, and the cumulative impact of potential long-term adverse effects like metabolic disturbances.

Research on this compound Overdose and Toxicity

Research on this compound overdose and toxicity focuses on understanding the mechanisms, clinical manifestations, and factors influencing severity. While this compound generally has a low potential for toxicity when prescribed alone, toxicity can occur with high doses, particularly in combination with other medications nih.gov.

The toxic mechanism of this compound involves antagonism of various receptors, including dopamine (D2), serotonin, histamine, muscarinic M1, and peripheral alpha 1 receptors litfl.com. This can lead to anticholinergic effects and central nervous system depression in overdose litfl.com. Common symptoms of overdose include somnolence, miosis, blurred vision, respiratory depression, hypotension, extrapyramidal symptoms, and anticholinergic effects drugbank.comnews-medical.netresearchgate.net. Overdose effects in children can be more significant drugbank.comresearchgate.net.

The rate of this compound metabolism can vary significantly between individuals, and large overdoses can result in nonlinear pharmacokinetics, leading to substantial increases in blood concentrations news-medical.netnih.gov. While postmortem blood concentrations are often higher than antemortem levels and should be interpreted cautiously, liver drug concentration may be a more reliable indicator of overdose news-medical.net.

Research also explores potential mechanisms of death in this compound overdose, with cardiac toxicity at the cellular membrane level being a postulated mechanism, although the exact process is not fully understood news-medical.net. Studies investigate the clinical picture of this compound intoxication, noting that it can sometimes mimic opiate intoxication due to symptoms like depressed mental status and miosis news-medical.netamjcaserep.com.

Case reports contribute to the understanding of overdose presentations and potential management strategies, such as the observed symptom reversal with flumazenil (B1672878) in one case, suggesting a potential interaction with GABA receptors, although further research is needed amjcaserep.com.

Ongoing research aims to better characterize the factors that influence this compound toxicity and to improve the understanding of the underlying mechanisms to inform clinical management and prevention strategies.

Ethical Considerations in Olanzapine Research

Patient Consent and Vulnerable Populations

Obtaining truly informed consent is a cornerstone of ethical research, especially in studies involving individuals with psychiatric disorders who may have impaired decision-making capacity. oup.comscielo.org.mx Vulnerable populations, such as individuals with severe mental illness, children and adolescents, and those in institutional settings, require additional safeguards to ensure their participation in research is voluntary and fully understood. scielo.org.mxresearchgate.netpsychiatryonline.org

Decision-making capacity can be influenced by the severity of the illness, developmental factors, cultural background, and external pressures. oup.comscielo.org.mx Researchers must take steps to assess a potential participant's capacity to understand the nature of the study, its risks and benefits, and their right to withdraw at any time. scielo.org.mxama-assn.org Clarifying the distinction between clinical care and research participation, known as avoiding "therapeutic misconception," is essential for ethical studies. oup.com

While protecting vulnerable populations is crucial, their under-representation in psychopharmacological research can limit the generalizability of findings to these groups. oup.com Ethical research aims to strike a balance, ensuring their protection while facilitating their inclusion under appropriate conditions and with enhanced safeguards. scielo.org.mx

Balancing Efficacy with Adverse Effect Profile

Clinical trials for olanzapine, like other antipsychotics, must ethically balance the need to demonstrate the drug's efficacy against the potential risks posed by its adverse effect profile. This compound is known to be associated with significant side effects, including weight gain and metabolic abnormalities. wikipedia.orgpsychiatrist.com

Researchers face the ethical challenge of designing studies that adequately assess efficacy while minimizing harm to participants. This involves careful consideration of study duration, dosage titration, monitoring for adverse events, and clear communication of potential risks during the informed consent process. cambridge.orgpsychiatryonline.org

Studies comparing this compound to placebo or other active comparators must weigh the ethical implications of potentially withholding an effective treatment (in the case of placebo) or exposing participants to a drug with a different, potentially less favorable, adverse effect profile. psychiatryonline.orgpsychiatryonline.org For instance, concerns have been raised about the ethics of using this compound in studies involving individuals prodromally symptomatic for psychosis, where a significant proportion may not develop full-blown psychosis, thus potentially exposing them unnecessarily to adverse effects like substantial weight gain. psychiatryonline.orgpsychiatryonline.orgnih.gov

Data from clinical trials often illustrate the trade-offs between efficacy and tolerability. The Clinical Antipsychotic Trials of Intervention Effectiveness (CATIE) study, for instance, showed that while this compound had a low rate of discontinuation due to lack of efficacy, it had a higher rate of discontinuation due to intolerability compared to some other antipsychotics. cambridge.org This underscores the ethical consideration of how to present and interpret such findings to clinicians and patients.

Research Integrity and Reporting Bias

Maintaining research integrity and avoiding reporting bias are critical ethical obligations in this compound research. This involves conducting studies rigorously, analyzing data honestly, and reporting findings completely and transparently, regardless of the outcome.

Publication bias, where studies with positive results are more likely to be published than those with negative or inconclusive findings, can distort the perceived efficacy and safety profile of a drug like this compound. nih.govnih.gov This can lead clinicians to have an overly favorable view of the medication, potentially influencing prescribing decisions without a full understanding of the available evidence. nih.gov

Studies comparing data submitted to regulatory bodies like the U.S. Food and Drug Administration (FDA) with published literature have revealed instances of outcome reporting bias in antipsychotic trials, including those involving this compound. nih.govnih.gov This bias can manifest as discrepancies between prespecified outcomes in trial registries and those reported in publications, or the selective reporting of outcomes that favor the study drug. nih.gov

Ensuring research integrity requires accurate and complete reporting of all clinically relevant outcomes, including both efficacy and adverse events. nih.gov Transparency in trial registration, protocol amendments, and data sharing are essential steps to mitigate reporting bias and uphold ethical standards in this compound research. nih.gov Sponsorship bias, where the funding source may influence study design, conduct, or reporting, is another ethical concern that requires vigilance. jameslindlibrary.org

Table 1: PubChem CIDs for Mentioned Compounds

Compound NamePubChem CID
This compound4585 fishersci.ca, 135398745 mims.comnih.govuni.lu
Clozapine (B1669256)2816 nih.gov
Lithium23983 wikipedia.org
Valproate31213 wikipedia.org
Fluoxetine (B1211875)3386 wikipedia.org
Samidorphan (B1681425)53340553 wikipedia.org
Aripiprazole60795 nih.gov
Haloperidol (B65202)3559 cambridge.org
Perphenazine4748 cambridge.org
Thioridazine5455 cambridge.org
Promazine4918 cambridge.org
Risperidone (B510)50770 cambridge.org
Amisulpride (B195569)4567 ama-assn.org
Chlorpromazine (B137089)2725 psychiatryonline.org
Diazepam3016 mims.com
Dexamethasone5743 frontiersin.org

Table 2: Example of Research Finding on Efficacy vs. Tolerability

Study/TrialOutcome MeasureThis compound FindingComparator FindingCitation
CATIE Phase IDiscontinuation due to intolerabilityHighest percentage among five antipsychotics- cambridge.org
CATIE Phase IDiscontinuation due to lack of efficacyLowest percentage among five antipsychotics- cambridge.org
Randomized Controlled Trial (Psychotic Disorders)Reduction in psychotic symptomsMore effective than aripiprazoleAripiprazole less effective nih.gov
Randomized Controlled Trial (Anorexia Nervosa)Rate of increase in weightGreater rate with this compoundPlacebo resulted in lower rate psychiatryonline.org
Randomized Controlled Trial (Anorexia Nervosa)Rate of decrease in obsessive symptomsGreater rate with this compoundPlacebo resulted in lower rate psychiatryonline.org

Table 3: Example of Research Finding on Weight Gain

Study TypePatient PopulationThis compound Finding (Weight Gain)Comparator Finding (Weight Gain)Citation
IPD Meta-Analysis of Phase 2/3 TrialsSchizophrenia or Bipolar I DisorderHigher mean percent change from baseline (5.43% at 12 weeks)OLZ/SAM lower mean percent change (3.68% at 12 weeks) psychiatrist.com
IPD Meta-Analysis of Phase 2/3 TrialsSchizophrenia or Bipolar I DisorderHigher proportion with ≥7% weight gain (34.6% at 12 weeks)OLZ/SAM lower proportion with ≥7% weight gain (23.9% at 12 weeks) psychiatrist.com
Study in Prodromal PsychosisYoung, non-psychotic patientsAverage weight gain of 19 lbs over 1 year- psychiatryonline.orgpsychiatryonline.org

Q & A

Basic Research Questions

Q. How can researchers assess the impact of olanzapine on glucose metabolism and insulin resistance in preclinical models?

  • Methodology : Use oral glucose tolerance tests (OGTT) and hyperinsulinemic-euglycemic clamps in rodent models to measure insulin sensitivity. Quantify changes in GLUT protein expression in skeletal muscle via Western blotting, and correlate findings with plasma insulin and glucose levels. These approaches address this compound’s antagonism of 5-HT2A and D2 receptors, which disrupt glucose uptake pathways .
  • Key Metrics : Fasting blood glucose, HbA1c, HOMA-IR (Homeostatic Model Assessment for Insulin Resistance), and lipid profiles.

Q. What analytical methods are used for quantifying this compound and its metabolites in pharmacokinetic studies?

  • Methodology : High-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS/MS) for precise quantification in plasma or tissue samples. For dissolution testing in formulation studies, employ real-time fiber-optic dissolution apparatus to monitor release kinetics .
  • Validation : Ensure methods meet ICH guidelines for specificity, accuracy, and linearity. Reference standard curves using N-desmethyl this compound (major metabolite) for comparative analysis .

Q. What experimental considerations are critical for designing randomized controlled trials (RCTs) comparing this compound with typical antipsychotics?

  • Design : Use double-blind protocols with active comparators (e.g., haloperidol). Prioritize stratification by baseline metabolic parameters (BMI, lipid levels) to control confounding variables.
  • Outcome Measures : Include both primary (e.g., PANSS scores for psychosis) and secondary endpoints (weight gain, extrapyramidal symptoms). Address high attrition rates (>50% by 6 weeks) via intention-to-treat (ITT) analysis and sensitivity testing .

Q. How do researchers evaluate this compound-induced cardiovascular side effects, such as orthostatic hypotension?

  • Methodology : Monitor blood pressure and heart rate during dose titration in clinical trials. Use tilt-table tests to assess syncope risk. Analyze pooled data from phase 2–3 trials to quantify incidence rates (e.g., 0.6% syncope risk) .

Q. What in vitro models are employed to study this compound’s effects on smooth muscle function?

  • Methodology : Use ex vivo colon tissue preparations to measure contractility via force transducers. Dose-response curves (e.g., EC50 = 40 μM) can elucidate this compound’s inhibition of serotonin-mediated contractions. Validate findings with selective 5-HT receptor antagonists .

Advanced Research Questions

Q. How can researchers resolve contradictions in this compound’s metabolic effects across animal models (e.g., weight gain in rats vs. no change in mice)?

  • Approach : Conduct species-specific studies controlling for genetic background (e.g., apoE-/- mice for atherosclerosis) and experimental duration. Compare hepatic lipid metabolism pathways via RNA-seq and lipidomics. Reconcile disparities by modeling human CYP1A2 polymorphism effects on this compound clearance .

Q. What statistical designs optimize this compound formulation development while minimizing experimental runs?

  • Methodology : Apply definitive screening designs (DSD) to evaluate multiple formulation variables (e.g., excipient ratios, granulation parameters) with fewer runs than traditional factorial designs. Use response surface methodology (RSM) to predict dissolution profile optima .

Q. How do researchers analyze real-world prescribing patterns of this compound in first-episode psychosis (FEP) against clinical guidelines?

  • Approach : Use logistic regression to identify demographic/clinic factors (e.g., GAF scores) associated with this compound preference despite guideline restrictions. Link electronic health records (EHRs) to metabolic outcome data for risk-benefit analysis .

Q. What computational strategies model this compound’s binding affinity to dopamine D2 receptors and predict derivative efficacy?

  • Methodology : Perform molecular docking (e.g., AutoDock 4.2) with crystal structures of D2 receptors. Validate predictions using QSAR models trained on experimental activity data (residuals <0.5). Prioritize derivatives with binding energies ≤-7 kcal/mol for synthesis .

Q. How can pharmacokinetic-pharmacodynamic (PK-PD) models account for this compound’s active metabolites in dose optimization?

  • Methodology : Develop compartmental models incorporating N-desmethyl this compound concentrations. Use NONMEM or Monolix for population PK analysis, adjusting for CYP1A2 inhibitors (e.g., fluvoxamine). Validate with therapeutic drug monitoring (TDM) in bipolar disorder cohorts .

Contradictions and Future Directions

  • Discrepancies in Atherosclerosis Models : this compound promotes aortic inflammation in apoE-/- mice but suppresses systemic inflammation in LPS models. Future studies should differentiate local vs. systemic effects using single-cell RNA-seq of atherosclerotic plaques .
  • Metabolic Syndrome Mechanisms : this compound’s H1 receptor antagonism explains weight gain but not rapid triglyceride elevation. Investigate adipose tissue lipolysis via comparative microdialysis in rodent models .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Olanzapine
Reactant of Route 2
Olanzapine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.